5-chloro-1H-indole-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMMMHWMPSFPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652994 | |
| Record name | 5-Chloro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194490-14-7 | |
| Record name | 5-Chloro-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194490-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-1H-indole-3-carbonitrile: A Technical Overview of Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-chloro-1H-indole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. The document details its fundamental characteristics, outlines relevant experimental protocols, and includes logical workflows for its synthesis and biological evaluation, tailored for professionals in research and drug development.
Core Physicochemical Properties
This compound is a solid, off-white to light yellow compound.[1][2] It is generally insoluble in water but shows solubility in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] The key quantitative physicochemical properties are summarized in the table below for ease of reference.
| Property | Value | Source |
| CAS Number | 194490-14-7 | [2] |
| Molecular Formula | C₉H₅ClN₂ | [1][2] |
| Molecular Weight | 176.60 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [1][2] |
| Melting Point | 195 - 199 °C | [1][2] |
| Boiling Point | 383.8 ± 22.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in DMSO, DMF | [1] |
| logP | ~2.3 (Calculated) | [1] |
| pKa | 13.69 ± 0.30 (Predicted) | [2] |
Experimental Protocols
This section details common experimental methodologies relevant to the synthesis and evaluation of this compound and its precursors.
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich indoles at the C-3 position.[3] This protocol describes the synthesis of the aldehyde precursor from a substituted aniline.[3]
-
Materials:
-
4-chloro-2-methyl-aniline
-
N,N-Dimethylformamide (DMF)
-
Vilsmeier reagent (prepared from POCl₃ and DMF)
-
Saturated sodium carbonate solution
-
Ice
-
-
Procedure:
-
In a suitable flask, dissolve 4-chloro-2-methyl-aniline (e.g., 10 g, 70.6 mmol) in DMF (10 mL).[3]
-
Cool the flask to 0 °C in an ice bath.[3]
-
Slowly add the prepared Vilsmeier reagent (20 mL) dropwise to the aniline solution.[3]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.[3]
-
Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.[3]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4]
-
After completion, cool the mixture and carefully add saturated sodium carbonate solution until the solution is basic, which will cause a pale yellow solid to precipitate.[3]
-
Filter the solid, wash thoroughly with water, and dry to yield 5-chloro-1H-indole-3-carbaldehyde.[3]
-
This one-step method is applicable for the preparation of various aromatic nitriles from their corresponding aldehydes.[5]
-
Materials:
-
5-chloro-1H-indole-3-carbaldehyde
-
Diammonium hydrogen phosphate
-
1-Nitropropane
-
Glacial acetic acid
-
-
Procedure:
-
Combine the 5-chloro-1H-indole-3-carbaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid in a round-bottom flask.[5]
-
Reflux the mixture for several hours (e.g., 12.5 hours as a starting point).[5] The mixture will typically turn a dark red color during reflux.[5]
-
Remove the volatile components under reduced pressure.[5]
-
Add an excess of water to the dark residue to precipitate the crude product.[5]
-
Collect the crude nitrile by filtration and dry under reduced pressure.[5]
-
-
Purification:
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds.[4]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound) in the cell culture medium.[4]
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound.[4]
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[4]
-
-
Incubation and Analysis:
-
Incubate the plates for 48 to 72 hours at 37°C.[4]
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength between 540 and 590 nm.[4] The IC₅₀ value is then calculated from the resulting data.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the synthesis and a common biological evaluation protocol.
Caption: A generalized synthetic workflow for this compound.
Caption: Workflow for in vitro anticancer activity evaluation using an MTT assay.
Safety and Handling
This compound is associated with several hazard statements. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[2] Safety glasses with side-shields are recommended.[6]
-
Handling: Use in a well-ventilated area or under a fume hood.[7] Avoid breathing dust, fumes, or vapors.[2] Avoid contact with skin and eyes.[6]
-
Storage: Store in a cool, dry place away from heat and direct sunlight.[1] Keep the container tightly sealed under an inert gas (nitrogen or argon) at 2-8°C.[1][2]
-
First Aid:
-
Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][6]
-
Skin: Wash off with soap and plenty of water.[6]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
-
Spills: For spills, use personal protective equipment, avoid dust formation, and ensure adequate ventilation.[6] Sweep up the material and place it in a suitable, closed container for disposal.[6]
References
- 1. This compound (5-Chloro-3-Cyanoindole) Supplier & Manufacturer in China | High Purity, CAS 4487-59-6 | Bulk & Custom Synthesis | Reliable Quality & Competitive Price [nj-finechem.com]
- 2. 5-CHLORO-3-CYANOINDOLE | 194490-14-7 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acetonitrile, [(5-chloro-1H-indol-3-yl)thio]- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to 5-chloro-1H-indole-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-chloro-1H-indole-3-carbonitrile, a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document covers its fundamental properties, synthesis protocols, and its role as a scaffold for developing potent therapeutic agents, particularly in oncology.
Core Compound Identification
| Property | Value |
| Chemical Name | This compound |
| Synonym | 5-Chloro-3-cyanoindole |
| CAS Number | 194490-14-7[1] |
| Molecular Formula | C₉H₅ClN₂ |
| Molecular Weight | 176.61 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 195 - 199 °C |
| Solubility | Insoluble in water; Soluble in DMSO, DMF. |
Chemical Structure:
Synthesis Protocols
The synthesis of this compound and its derivatives often involves multi-step processes. A common precursor is 5-chloroindole, which can be synthesized via the Fischer indole synthesis.
Fischer Indole Synthesis of 5-Chloroindole
This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Aldehyde/Ketone: To the stirred solution, add a slight excess of a suitable aldehyde or ketone (e.g., pyruvic acid to form 5-chloroindole-2-carboxylic acid).
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.
Conversion of 5-chloroindole-3-carboxaldehyde to this compound
A general method for converting an aromatic aldehyde to a nitrile can be adapted for the synthesis of this compound from 5-chloroindole-3-carboxaldehyde.[2]
Experimental Protocol:
-
A mixture of 5-chloroindole-3-carboxaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid is refluxed for several hours.[2]
-
The volatile reactants and solvent are removed under reduced pressure.[2]
-
An excess of water is added to the residue to precipitate the crude this compound.[2]
-
The product is separated by filtration and dried under reduced pressure.[2]
-
Further purification can be achieved by recrystallization or sublimation.[2]
Biological Activity and Therapeutic Potential
Derivatives of 5-chloro-1H-indole are of significant interest in drug discovery, particularly in the development of anticancer agents. These compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of EGFR and BRAF Pathways
Several studies have demonstrated the potent inhibitory activity of 5-chloro-indole derivatives against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase.[3][4]
Quantitative Data on Anticancer Activity of 5-Chloro-Indole Derivatives:
| Compound ID | Target | Cell Line | Assay Type | IC₅₀ / GI₅₀ (nM) | Reference |
| 5f | EGFRT790M | - | Enzyme Inhibition | 9.5 ± 2 | [3] |
| 5g | EGFRT790M | - | Enzyme Inhibition | 11.9 ± 3 | [3] |
| 5d | EGFRWT | - | Enzyme Inhibition | 68 - 85 | [3] |
| 5f | EGFRWT | - | Enzyme Inhibition | 68 - 85 | [3] |
| 5g | EGFRWT | - | Enzyme Inhibition | 68 - 85 | [3] |
| 3e | EGFR | - | Enzyme Inhibition | 68 | [4] |
| 5c | - | Various | Growth Inhibition | 29 - 47 | [3] |
| 5d | - | Various | Growth Inhibition | 29 - 47 | [3] |
| 5f | - | Various | Growth Inhibition | 29 - 47 | [3] |
| 5g | - | Various | Growth Inhibition | 29 - 47 | [3] |
| 6e | - | Various | Growth Inhibition | 29 - 47 | [3] |
| 6f | - | Various | Growth Inhibition | 29 - 47 | [3] |
Note: The compound IDs refer to structures in the cited literature and are derivatives of the core 5-chloro-indole structure.
Inhibition of the WNT Signaling Pathway
Derivatives of 5-chloro-indole have also been identified as inhibitors of the WNT signaling pathway through the targeting of Dishevelled 1 (DVL1).[5]
Quantitative Data on WNT Pathway Inhibition:
| Compound ID | Target | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| (S)-1 | DVL1 | - | DVL-GFP Recruitment | 0.49 ± 0.11 | [5] |
| Racemate 1 | DVL1 | - | DVL-GFP Recruitment | 0.74 ± 0.08 | [5] |
| (R)-1 | DVL1 | - | DVL-GFP Recruitment | 29.5 ± 0.9 | [5] |
| (S)-1 | - | HCT116 | Cell Growth Inhibition | 7.1 ± 0.6 | [5] |
| Racemate 1 | - | HCT116 | Cell Growth Inhibition | 15.2 ± 1.1 | [5] |
| (R)-1 | - | HCT116 | Cell Growth Inhibition | 28.3 ± 1.2 | [5] |
Note: The compound IDs refer to structures in the cited literature and are derivatives of the core 5-chloro-indole structure.
Experimental Protocols for Biological Assays
MTT Assay for Cell Viability (IC₅₀ Determination)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.[6]
-
Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-chloro-indole derivatives in the cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 590 nm. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentrations.
Signaling Pathway Visualization
The following diagram illustrates the inhibition of the WNT signaling pathway by a 5-chloro-indole derivative that targets the DVL protein.
References
- 1. 5-CHLORO-3-CYANOINDOLE CAS#: 194490-14-7 [amp.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Data of 5-chloro-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-chloro-1H-indole-3-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this compound, this guide presents data from its close structural analog, 5-iodo-1H-indole-3-carbonitrile, which is expected to exhibit very similar spectroscopic properties. This information is supplemented with detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of chloro-indole derivatives.
Spectroscopic Data
The following tables summarize the key spectroscopic data anticipated for this compound, based on the reported data for 5-iodo-1H-indole-3-carbonitrile.[1] The substitution of iodine with chlorine is expected to cause minor shifts in the presented values.
Table 1: 1H NMR Data (400 MHz, DMSO-d6) of 5-iodo-1H-indole-3-carbonitrile [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 12.35 | s | N-H |
| 8.25 | s | H-2 |
| 7.95 | d, J=1.3 Hz | H-4 |
| 7.55 | dd, J=8.6, 1.6 Hz | H-6 |
| 7.40 | d, J=8.6 Hz | H-7 |
Table 2: 13C NMR Data (101 MHz, DMSO-d6) of 5-iodo-1H-indole-3-carbonitrile [1]
| Chemical Shift (δ) ppm | Assignment |
| 135.5 | C-7a |
| 134.5 | C-2 |
| 131.7 | C-4 |
| 129.2 | C-6 |
| 126.8 | C-3a |
| 115.8 | C-7 |
| 115.4 | CN |
| 86.0 | C-5 |
| 83.7 | C-3 |
Table 3: IR and MS Data of 5-iodo-1H-indole-3-carbonitrile [1]
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (cm-1) | 3276 (N-H stretch), 2218 (C≡N stretch), 1508, 1418 (aromatic C=C stretch) |
| HRMS (ESI) | m/z calculated for C9H5IN2Na [M+Na]+: 268.9570; found 268.9574 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for chloro-indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
A standard protocol for acquiring high-quality 1H and 13C NMR spectra of 5-chloro-indole derivatives is outlined below.
2.1.1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.
-
Homogenization: Ensure complete dissolution by gentle vortexing or sonication.
2.1.2. 1H NMR Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, baseline correction, and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
2.1.3. 13C NMR Acquisition
-
Instrument: Same spectrometer as for 1H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence with NOE.
-
Number of Scans: 1024 or more scans due to the low natural abundance of 13C.
-
Spectral Width: Approximately 0-200 ppm.
-
-
Data Processing: Similar to 1H NMR processing, with chemical shifts referenced to the deuterated solvent signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
2.2.1. Sample Preparation
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common technique.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
2.2.2. Data Acquisition
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment (or with the pure KBr pellet).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
2.3.1. Sample Preparation
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
2.3.2. Data Acquisition
-
Instrument: A mass spectrometer, often coupled with a chromatography system (e.g., GC-MS or LC-MS).
-
Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
References
An In-depth Technical Guide on the Solubility of 5-chloro-1H-indole-3-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-chloro-1H-indole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining thermodynamic solubility, and a logical workflow for solubility assessment.
Introduction to this compound
This compound belongs to the indole family, a core scaffold in numerous biologically active compounds. The presence of a chlorine atom at the 5-position and a nitrile group at the 3-position significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is paramount for its application in drug design, formulation development, and various biological assays.
Solubility Profile
Currently, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in a range of organic solvents is not extensively documented in scientific literature. However, based on available information and the general behavior of similar heterocyclic compounds, a qualitative solubility profile can be summarized.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | A common solvent for initial stock solutions in biological screening. |
| Dimethylformamide (DMF) | Soluble[1] | Another polar aprotic solvent suitable for dissolving many organic compounds. |
| Water | Insoluble[1] | The hydrophobic indole ring and the chloro-substituent contribute to poor aqueous solubility. |
| Alcohols (e.g., Methanol, Ethanol) | Likely Soluble | Based on the solubility of the related compound 5-chloroindole, which is soluble in alcohol. |
| Other Common Organic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane) | Expected to be Soluble to Moderately Soluble | Solubility will depend on the polarity of the solvent. Higher polarity solvents are more likely to be effective. |
It is crucial for researchers to experimentally determine the quantitative solubility in the specific solvent system relevant to their application.
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. The following is a detailed protocol that can be adapted for this compound.
Materials
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane) of analytical grade
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the dissolved compound does not change between later time points).
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining undissolved microparticles, either centrifuge the supernatant at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered supernatant from the saturated solution using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
-
Data Reporting:
-
Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for determining the solubility of a chemical compound like this compound.
Caption: Experimental workflow for determining thermodynamic solubility.
Conclusion
References
The Emerging Therapeutic Potential of 5-Chloro-1H-indole-3-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly enhance the therapeutic properties of these molecules, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the predicted biological activity of 5-chloro-1H-indole-3-carbonitrile and its derivatives, with a focus on their potential as targeted cancer therapeutics. We will delve into their inhibitory effects on key signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for their synthesis and evaluation.
Targeted Biological Activity: Kinase Inhibition in Cancer Therapy
Research has increasingly pointed towards 5-chloro-indole derivatives as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. While a broad range of 5-chloro-indoles have been investigated, this guide will also touch upon the specific subclass of this compound derivatives, which are emerging as promising therapeutic candidates.
Epidermal Growth Factor Receptor (EGFR) and BRAF Inhibition
Mutations in the EGFR and BRAF genes are well-established drivers of various cancers. Several studies have highlighted the potential of 5-chloro-indole derivatives to inhibit the signaling pathways associated with these mutated kinases.[1][2][3][4][5]
Quantitative Data on Antiproliferative and Kinase Inhibitory Activities
The following tables summarize the in vitro biological activities of various 5-chloro-indole derivatives, demonstrating their potency against different cancer cell lines and specific kinases.
Table 1: In Vitro Antiproliferative Activity of 5-Chloro-indole Derivatives (GI₅₀ in nM)
| Compound ID | Panc-1 | HT-29 | A-549 | MCF-7 | Reference |
| 5f | 29 | 29 | 29 | 29 | [3] |
Note: The specific structure of compound 5f, a 5-chloro-indole derivative, is detailed in the cited literature.
Table 2: Kinase Inhibitory Activity of 5-Chloro-indole Derivatives (IC₅₀ in nM)
| Compound ID | EGFRWT | EGFRT790M | BRAFV600E | Reference |
| 5d | 85 | - | - | [3] |
| 5f | 72 | 9.5 ± 2 | - | [3] |
| 5g | 68 | 11.9 ± 3 | - | [3] |
| Erlotinib (Reference) | 80 | - | - | [3] |
| Osimertinib (Reference) | - | 8 ± 2 | - | [3] |
Note: Structures of compounds 5d, 5f, and 5g, which are 5-chloro-indole-2-carboxamides, are provided in the source material.
Dishevelled 1 (DVL1) Inhibition in the WNT Signaling Pathway
The WNT signaling pathway is another critical pathway often dysregulated in cancer. A specific 5-chloro-indole-2-carboxamide derivative has been identified as an inhibitor of Dishevelled 1 (DVL1), a key component of this pathway.[6]
Table 3: DVL1 Inhibition and Anticancer Activity (EC₅₀ in µM)
| Compound ID | DVL1 Inhibition | HCT116 Cell Growth Inhibition | Reference |
| (S)-1 | 0.49 ± 0.11 | 7.1 ± 0.6 | [6] |
Note: Compound (S)-1 is (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide.
Tropomyosin Receptor Kinase (TRK) Inhibition
Recent research has highlighted the potential of 1H-indole-3-carbonitrile derivatives as potent inhibitors of Tropomyosin Receptor Kinases (TRKs).[1] While specific quantitative data for 5-chloro substituted derivatives is emerging, this represents a promising avenue for the development of targeted therapies for cancers harboring TRK fusions.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the evaluation of 5-chloro-indole derivatives.
Synthesis of 5-Chloro-indole Derivatives
A common method for the synthesis of the 5-chloro-indole core is the Fischer indole synthesis .[2]
Protocol: Fischer Indole Synthesis of a 5-Chloro-indole Scaffold
-
Reaction Setup: Dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[2]
-
Addition of Ketone/Aldehyde: To the stirred solution, add a slight excess of the desired ketone or aldehyde (e.g., butan-2-one).[2]
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[2]
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.[2]
Further derivatization at various positions of the 5-chloro-indole core can be achieved through subsequent reactions, such as acylation, alkylation, and coupling reactions, to generate a library of compounds for biological screening.[2]
In Vitro Biological Evaluation
Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[2]
-
Cell Seeding: Seed the desired cancer cell lines (e.g., A549, HCT116, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 5-chloro-indole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.[2]
Protocol: HTRF KinEASE-TK Assay for EGFR Kinase Inhibition
This is a homogeneous time-resolved fluorescence (HTRF) assay for measuring tyrosine kinase activity.[3]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the EGFR enzyme (wild-type or mutant), the substrate (TK-biotin), and ATP.
-
Compound Incubation: Add the test compounds, dissolved in DMSO, to the reaction mixture at various concentrations.
-
Enzyme Reaction: Initiate the enzymatic reaction by the addition of ATP and allow it to proceed for a specified time at room temperature.
-
Detection: Stop the reaction and add a detection mixture containing streptavidin-XL665 and a phosphotyrosine-specific antibody labeled with Eu³⁺-cryptate.
-
Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.
Protocol: Caspase-3 Assay for Apoptosis Induction
This assay measures the activity of caspase-3, a key effector caspase in apoptosis.[3]
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells to release intracellular contents.
-
Substrate Addition: Add a caspase-3 specific substrate (e.g., a peptide conjugated to a colorimetric or fluorometric reporter) to the cell lysate.
-
Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.
-
Signal Detection: Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells to determine the extent of apoptosis induction.[3]
Visualizing the Mechanisms of Action
To better understand the biological context in which this compound derivatives may act, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: Inhibition of the EGFR/BRAF signaling pathway by 5-chloro-indole derivatives.
Caption: Inhibition of the WNT signaling pathway via DVL1 by 5-chloro-indole derivatives.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Conclusion and Future Perspectives
The 5-chloro-1H-indole scaffold represents a versatile and potent platform for the development of novel therapeutics, particularly in oncology. The derivatives discussed have demonstrated significant inhibitory activity against key cancer-related kinases such as EGFR, BRAF, and DVL1. While much of the detailed research has focused on 2-carboxylate and 2-carboxamide derivatives, the emerging data on 1H-indole-3-carbonitriles as TRK inhibitors suggests a promising new direction for this chemical class.
Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives. Elucidating their structure-activity relationships against a panel of kinases and cancer cell lines will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. The detailed protocols and compiled data within this guide aim to provide a solid foundation for researchers to build upon in their quest to develop the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
5-Chloro-1H-indole-3-carbonitrile: A Technical Guide to a Potential Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Its inherent ability to mimic peptide structures and engage in various non-covalent interactions with protein targets has cemented its status as a "privileged structure" in drug discovery.[1] Within this diverse family, indole-3-carbonitrile derivatives have emerged as a class of significant interest, with demonstrated activities across a spectrum of therapeutic areas, including oncology and infectious diseases. This technical guide focuses on a specific, yet underexplored, member of this family: 5-chloro-1H-indole-3-carbonitrile .
The introduction of a chlorine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its binding affinity, metabolic stability, and overall pharmacokinetic profile. This guide provides a comprehensive overview of the synthetic methodologies for this compound and explores its potential as a pharmacophore, drawing insights from the broader class of indole derivatives.
Pharmacophoric Potential of the Indole-3-Carbonitrile Scaffold
While specific biological data for this compound is not extensively available in the public domain, the broader class of indole-3-carbonitrile and related indole derivatives has been shown to interact with a variety of biological targets. The core indole structure can participate in hydrogen bonding, pi-stacking, and hydrophobic interactions within protein binding pockets. The nitrile group at the 3-position is a versatile functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions.
Derivatives of the indole-3-carbinol, a related structure, have shown promise as anticancer agents, particularly against glioblastoma.[2][3][4] Structure-activity relationship (SAR) studies on these and other indole derivatives suggest that modifications at various positions of the indole ring can significantly impact their biological activity.
Data Presentation
A comprehensive search of publicly available databases did not yield specific quantitative biological activity data (e.g., IC50, EC50, Ki) for this compound against specific molecular targets. This indicates that while the compound is synthetically accessible, its biological activity profile has not been extensively characterized or published. The tables below are presented as templates for the type of data that would be crucial for evaluating the pharmacophoric potential of this molecule.
Table 1: Hypothetical In Vitro Activity Profile for this compound
| Target | Assay Type | IC50 / EC50 (µM) | Ki (µM) | Reference |
|---|---|---|---|---|
| Kinase X | Kinase Inhibition Assay | - | - | - |
| Receptor Y | Radioligand Binding Assay | - | - | - |
| Enzyme Z | Enzyme Activity Assay | - | - | - |
| Cancer Cell Line A | Cytotoxicity Assay (MTT) | - | - | - |
| Cancer Cell Line B | Cytotoxicity Assay (MTT) | - | - | - |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H5ClN2 | |
| Molecular Weight | 176.61 g/mol | |
| LogP (calculated) | 2.5 | |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 | |
Experimental Protocols
The synthesis of this compound has been reported through several methods. Below are detailed protocols based on published procedures.
Protocol 1: Cyanation of 5-Chloro-1H-indole
This protocol describes the direct cyanation of 5-chloro-1H-indole at the C3 position.
Materials:
-
5-chloro-1H-indole
-
Inorganic cyanate (e.g., sodium cyanate)
-
PIII/PV=O catalyst
-
Solvent (e.g., Hexane/EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-chloro-1H-indole (1 equivalent) in the chosen solvent, add the inorganic cyanate (excess) and the PIII/PV=O catalyst (catalytic amount).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to yield this compound.
Protocol 2: Synthesis via N-Benzylation and Cyanation
This method involves the protection of the indole nitrogen followed by cyanation.
Materials:
-
5-chloro-1H-indole
-
Benzyl bromide
-
Base (e.g., sodium hydride)
-
Cyanating agent (e.g., copper(I) cyanide)
-
Solvent (e.g., DMF, DCM, Hexane)
-
Silica gel for column chromatography
Procedure:
-
N-Benzylation: To a solution of 5-chloro-1H-indole in DMF, add sodium hydride at 0 °C. After stirring for 30 minutes, add benzyl bromide and allow the reaction to warm to room temperature. Monitor by TLC. After completion, quench with water and extract with ethyl acetate. Purify the crude N-benzyl-5-chloro-1H-indole by column chromatography.
-
Cyanation: The N-benzyl-5-chloro-1H-indole is then subjected to a cyanation reaction, for example, using a palladium-catalyzed reaction with a cyanide source.
-
Purify the resulting 1-benzyl-5-chloro-1H-indole-3-carbonitrile by flash column chromatography using a DCM:Hexane eluent.
Signaling Pathways and Logical Relationships
Given the lack of specific target information for this compound, we present a generalized signaling pathway that is often targeted by indole-based anticancer agents, such as inhibitors of Receptor Tyrosine Kinases (RTKs). This diagram illustrates a potential, though unconfirmed, mechanism of action.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase pathway.
This diagram illustrates a common signaling cascade initiated by the activation of a Receptor Tyrosine Kinase (RTK). Many indole-based inhibitors function by blocking the ATP-binding site of the kinase domain of these receptors, thereby inhibiting downstream signaling that leads to cell proliferation and survival. The dashed arrow indicates the hypothetical point of intervention for this compound.
Caption: Simplified workflow for the synthesis of this compound.
This workflow outlines the key steps in one of the synthetic routes to the target compound, starting from the commercially available 5-chloro-1H-indole.
Conclusion and Future Directions
This compound represents a synthetically accessible molecule with potential as a pharmacophore, building on the established biological significance of the indole nucleus. While direct evidence of its biological activity is currently limited, its structural features suggest that it warrants further investigation.
Future research should focus on:
-
Broad biological screening: Testing the compound against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes, to identify potential areas of activity.
-
Phenotypic screening: Evaluating the effect of the compound on various cell-based assays to uncover novel biological functions.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound to understand the contribution of the chloro and nitrile substituents to any observed biological activity.
This technical guide provides a foundation for researchers interested in exploring the potential of this compound as a novel scaffold in drug discovery. The provided synthetic protocols offer a starting point for obtaining the molecule, and the conceptual framework of its potential biological roles can guide future experimental design.
References
- 1. Preliminary SAR on indole-3-carbinol and related fragments reveals a novel anticancer lead compound against resistant glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wlv.openrepository.com [wlv.openrepository.com]
- 3. researchgate.net [researchgate.net]
- 4. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]
The Therapeutic Potential of 5-Chloro-1H-indole-3-carbonitrile Analogs: A Technical Guide to Key Molecular Targets
For Immediate Release
This technical guide provides an in-depth analysis of the therapeutic potential of 5-chloro-1H-indole-3-carbonitrile analogs, with a primary focus on their applications in oncology. The indole scaffold is a significant pharmacophore in medicinal chemistry, and the addition of a chlorine atom at the 5-position has been shown to enhance the anticancer properties of these molecules.[1] This document outlines the key molecular targets, summarizes quantitative biological data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development.
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of EGFR signaling, through mutations or overexpression, is a key driver in many cancers, including non-small-cell lung cancer (NSCLC) and glioblastoma.[2] Several this compound analogs have been developed as potent inhibitors of both wild-type (WT) and mutant forms of EGFR.
A recent study detailed the development of a new series of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as antiproliferative agents targeting both wild-type and mutant EGFR.[2] Notably, compounds 5f and 5g from this series demonstrated potent inhibitory activity against the resistant EGFRT790M mutant, with IC50 values comparable to the FDA-approved drug osimertinib.[2]
Quantitative Data: EGFR Inhibition
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 5d | EGFRWT | 85 ± 5 | Erlotinib | 80 ± 5 |
| 5f | EGFRWT | 72 ± 4 | Erlotinib | 80 ± 5 |
| 5g | EGFRWT | 68 ± 3 | Erlotinib | 80 ± 5 |
| 5f | EGFRT790M | 9.5 ± 2 | Osimertinib | 8 ± 2 |
| 5g | EGFRT790M | 11.9 ± 3 | Osimertinib | 8 ± 2 |
| 3e | EGFR | 68 | Erlotinib | 80 |
| IVc | EGFR-TK | 120 | - | - |
Table 1: Inhibitory activity of selected this compound analogs against EGFR.[2][3][4]
Signaling Pathway: EGFR
Diagram 1: Simplified EGFR signaling pathway and the inhibitory action of the analogs.
BRAF Kinase
The BRAF gene encodes a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway. The BRAFV600E mutation is a common driver of various cancers, particularly melanoma. Some 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of the mutant BRAFV600E pathway.[3][4]
Quantitative Data: BRAFV600E Inhibition
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 3a | BRAFV600E | 85 | Vemurafenib | 45 |
| 3b | BRAFV600E | 79 | Vemurafenib | 45 |
| 3c | BRAFV600E | 75 | Vemurafenib | 45 |
| 3d | BRAFV600E | 72 | Vemurafenib | 45 |
| 3e | BRAFV600E | 68 | Vemurafenib | 45 |
Table 2: Inhibitory activity of selected 5-chloro-indole-2-carboxylate analogs against BRAFV600E.[3][4]
Signaling Pathway: BRAF
Diagram 2: BRAF signaling pathway and the inhibitory point of the analogs.
Dual EGFR and SRC Kinase Inhibition
Recent research has highlighted the cooperation between c-SRC and EGFR in promoting a more aggressive tumor phenotype.[5] This has led to the development of dual inhibitors targeting both kinases. Novel indole derivatives structurally similar to osimertinib have been synthesized and evaluated for their dual inhibitory activity.[5]
Quantitative Data: Dual EGFR/SRC Inhibition
| Compound | EGFR IC50 (µM) | SRC Kinase IC50 (µM) |
| 16 | 1.026 | 0.002 |
| Osimertinib (Ref.) | - | - |
| Dasatinib (Ref.) | - | - |
Table 3: Dual inhibitory activity of a selected indole analog against EGFR and SRC kinase.[5]
WNT Signaling Pathway via Dishevelled 1 (DVL1) Inhibition
The WNT signaling pathway is crucial for cell fate determination and proliferation, and its aberrant activation is a hallmark of colorectal cancer. A novel 5-chloro-1H-indole-2-carboxamide derivative, (S)-1 (RS4690) , has been identified as a selective inhibitor of Dishevelled 1 (DVL1), a key cytoplasmic component of the WNT pathway.[6] This compound inhibits the interaction of DVL1 with its receptor, Frizzled, thereby disrupting downstream signaling.
Quantitative Data: DVL1 Inhibition
| Compound | Target | EC50 (µM) |
| (S)-1 (RS4690) | DVL1 | 0.49 ± 0.11 |
Table 4: Inhibitory activity of (S)-1 against DVL1.[6]
Signaling Pathway: WNT/DVL1
Diagram 3: WNT signaling pathway showing DVL1 inhibition by (S)-1.
Experimental Protocols
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 5-chloroindole derivatives.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50/GI50 Calculation: The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated from the dose-response curve.
Kinase Inhibition Assay
-
Assay Principle: The ability of the compounds to inhibit the activity of a specific kinase (e.g., EGFR, BRAF) is measured. This is often done using a luminescence-based assay or an ELISA-based method.
-
Reaction Mixture: The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.
-
Kinase Reaction: The kinase reaction is allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of product formed (e.g., phosphorylated substrate) or the amount of ATP remaining is quantified.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Caspase-3 Assay
Caspase-3 is a key effector caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[2]
-
Cell Treatment: Cancer cells (e.g., Panc-1) are treated with the test compounds.[2]
-
Cell Lysis: After incubation, the cells are lysed to release the cellular contents.
-
Caspase-3 Activity Measurement: The cell lysate is incubated with a caspase-3 specific substrate that is conjugated to a colorimetric or fluorometric reporter.
-
Detection: The amount of cleaved substrate is measured using a spectrophotometer or fluorometer.
-
Data Analysis: The level of caspase-3 activation is expressed as the amount of protein (e.g., pg/mL).[2]
Synthesis of 5-Chloroindole Derivatives
A common method for creating the 5-chloroindole core is the Fischer indole synthesis.[1]
-
Starting Materials: 4-chlorophenylhydrazine and an appropriate ketone or aldehyde (e.g., butan-2-one).[1]
-
Reaction Setup: The reactants are dissolved in a suitable solvent (e.g., ethanol, glacial acetic acid) in a round-bottom flask.
-
Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.[1]
-
Reflux: The reaction mixture is heated to reflux for several hours.
-
Work-up and Purification: The reaction is cooled, neutralized, and the product is extracted with an organic solvent. The final product is purified using column chromatography or recrystallization.[1]
Further functionalization at various positions of the 5-chloroindole ring can be achieved through reactions like the Vilsmeier-Haack reaction for C-3 formylation.[7]
Diagram 4: General workflow for the synthesis of 5-chloroindole analogs.
Conclusion
Analogs of this compound represent a promising class of compounds with significant potential in cancer therapy. Their ability to target key oncogenic drivers such as EGFR, BRAF, SRC, and components of the WNT signaling pathway provides a strong rationale for their continued development. The data presented in this guide highlights the potent and, in some cases, selective activity of these analogs, warranting further investigation and optimization to translate these findings into novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Unraveling the Solid State: A Technical Guide to the Structural Analysis of 5-chloro-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive analysis of the crystalline structure of 5-chloro-1H-indole-3-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry. While a definitive experimental crystal structure for this specific compound is not yet publicly available, this document provides a detailed examination of a closely related analogue, 5-chloro-1H-indole-3-carboxylic acid, to infer and predict its structural characteristics. This guide also outlines the established experimental protocols for determining the crystal structure of novel compounds.
Introduction: The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of atoms and molecules in a solid-state material, known as its crystal structure, is of paramount importance in the field of drug development. It governs a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, all of which are critical determinants of a drug's efficacy and safety. For researchers, a thorough understanding of the crystal structure of a molecule like this compound provides invaluable insights for structure-activity relationship (SAR) studies, rational drug design, and the development of stable and effective pharmaceutical formulations.
Comparative Crystal Structure Analysis: Insights from 5-chloro-1H-indole-3-carboxylic acid
In the absence of an experimentally determined crystal structure for this compound, a detailed analysis of the crystallographic data for the closely related compound, 5-chloro-1H-indole-3-carboxylic acid, offers significant predictive power. The substitution of a carboxylic acid group with a carbonitrile group is expected to influence the intermolecular interactions and crystal packing, but the core indole scaffold provides a solid foundation for a comparative study.
A study on 5-chloro-1H-indole-3-carboxylic acid revealed its crystallographic parameters, which are summarized in the table below.[1][2]
Table 1: Crystallographic Data for 5-chloro-1H-indole-3-carboxylic acid [1][2]
| Parameter | Value |
| Chemical Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.60 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.2934 (15) |
| b (Å) | 13.065 (3) |
| c (Å) | 17.902 (4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1705.9 (6) |
| Z | 8 |
| Temperature (K) | 293 |
| R-factor | 0.037 |
The crystal structure of 5-chloro-1H-indole-3-carboxylic acid is characterized by the formation of inversion dimers through hydrogen bonds between the carboxylic acid groups.[1] These dimers are further linked into sheets by N-H···O hydrogen bonds.[1] Aromatic π–π stacking interactions also play a role in the crystal packing.[1]
Predicted Crystal Structure of this compound
Based on the analysis of its carboxylic acid analogue, we can anticipate key features of the this compound crystal structure. The indole ring system is expected to be essentially planar. The primary intermolecular interactions are likely to be dominated by N-H···N hydrogen bonds, where the indole N-H acts as a donor and the nitrogen of the carbonitrile group acts as an acceptor. Furthermore, π–π stacking interactions between the indole rings are also expected to be a significant stabilizing force in the crystal lattice.
The replacement of the carboxylic acid group with a carbonitrile will preclude the formation of the strong O-H···O hydrogen-bonded dimers observed in the carboxylic acid derivative. This will likely lead to a different packing arrangement, potentially impacting the overall density and stability of the crystal.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₅ClN₂ | [3] |
| Molecular Weight | 176.60 g/mol | [3] |
| Melting Point | 195 - 199 °C | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Solubility | Insoluble in water; Soluble in DMSO, DMF | [3] |
Experimental Protocol for Crystal Structure Determination
The definitive determination of the crystal structure of this compound would require single-crystal X-ray diffraction. The following is a detailed, generalized methodology for this process.
Crystallization
The initial and often most critical step is to grow high-quality single crystals suitable for X-ray diffraction. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Crystals form at the interface as the solvents diffuse into one another.
-
Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a sealed larger container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities.
The workflow for this experimental process is illustrated in the diagram below.
Logical Relationship: Comparative Structural Analysis
The logical approach to understanding the crystal structure of this compound in the absence of experimental data relies on a comparative analysis with a known, structurally similar compound. This process is outlined in the following diagram.
Conclusion
While the experimental crystal structure of this compound remains to be elucidated, a comprehensive analysis of the closely related 5-chloro-1H-indole-3-carboxylic acid provides a robust framework for predicting its solid-state properties. The anticipated prevalence of N-H···N hydrogen bonds and π–π stacking interactions will likely define its crystal packing. The detailed experimental protocol provided herein offers a clear roadmap for the future determination of this structure, which will undoubtedly be a valuable contribution to the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers working with this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (5-Chloro-3-Cyanoindole) Supplier & Manufacturer in China | High Purity, CAS 4487-59-6 | Bulk & Custom Synthesis | Reliable Quality & Competitive Price [nj-finechem.com]
"5-chloro-1H-indole-3-carbonitrile" melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1H-indole-3-carbonitrile
This technical guide provides a detailed overview of the melting and boiling points of this compound, targeting researchers, scientists, and professionals in drug development. The document outlines the available data, presents detailed experimental protocols for the determination of these physical properties, and includes a workflow diagram for these procedures.
Physicochemical Data
The accurate determination of physical properties such as melting and boiling points is fundamental in the identification, purification, and characterization of chemical compounds. For this compound, the experimentally determined and reported data are summarized below.
Data Presentation
| Property | Value | Source |
| Melting Point | 195 - 199 °C | [1] |
| Boiling Point | Data not available | N/A |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range.[2]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[2]
-
Thermometer
-
The solid sample (this compound)
-
Mortar and pestle (for pulverizing the sample)
-
Heating bath fluid (e.g., mineral oil) for Thiele tube method
Procedure (using a Mel-Temp apparatus):
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[2][3]
-
Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus. The thermometer is positioned correctly to ensure its bulb is aligned with the sample.[4]
-
Approximate Melting Point Determination: The apparatus is heated rapidly to get a preliminary, approximate melting point. This provides a target range for a more accurate measurement.
-
Accurate Melting Point Determination: A fresh sample is prepared. The apparatus is heated at a faster rate until the temperature is about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.[3]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5][6]
Boiling Point Determination for a High-Melting Solid
For a solid with a high melting point, the boiling point is typically determined at reduced pressure to prevent thermal decomposition. The Thiele tube method can be adapted for this purpose on a small scale.
Apparatus and Materials:
-
Thiele tube[7]
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating source (e.g., Bunsen burner)
-
Vacuum source
-
Manometer
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube.
-
Apparatus Assembly: A capillary tube is placed inside the test tube with its open end downwards. The test tube is then attached to a thermometer.[7]
-
Thiele Tube Setup: The thermometer and test tube assembly are inserted into the Thiele tube containing a heating oil, ensuring the sample is below the oil level.[7]
-
Reduced Pressure Application: The Thiele tube is connected to a vacuum source and a manometer to maintain a constant, reduced pressure.
-
Heating and Observation: The Thiele tube is gently heated. The temperature is noted when a continuous stream of bubbles emerges from the capillary tube. The heating is then stopped.[7]
-
Boiling Point Recording: As the apparatus cools, the point at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded reduced pressure.
Workflow Visualization
The following diagram illustrates the general experimental workflow for determining the melting and boiling points of a solid organic compound.
References
- 1. This compound (5-Chloro-3-Cyanoindole) Supplier & Manufacturer in China | High Purity, CAS 4487-59-6 | Bulk & Custom Synthesis | Reliable Quality & Competitive Price [nj-finechem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 5-chloro-1H-indole-3-carbonitrile from 5-chloroindole: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of functionalized indole derivatives is a critical process in the discovery of novel therapeutic agents. The compound 5-chloro-1H-indole-3-carbonitrile is a valuable building block in medicinal chemistry, with the indole scaffold being a prominent feature in many biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound, starting from the commercially available 5-chloroindole.
The presented synthesis is a reliable two-step process. The first step involves the formylation of 5-chloroindole at the C3 position to yield 5-chloro-1H-indole-3-carboxaldehyde via the Vilsmeier-Haack reaction. The subsequent step is the conversion of the aldehyde to the corresponding nitrile. This document outlines two effective methods for this conversion: a one-pot reaction and a two-step process through an oxime intermediate.
Applications in Drug Discovery
Indole derivatives are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals.[1] The introduction of a chlorine atom at the 5-position and a carbonitrile group at the 3-position of the indole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its pharmacokinetic and pharmacodynamic profile.[2] Specifically, 5-chloro-indole derivatives have garnered attention for their potential in the development of anticancer therapies by targeting key signaling pathways.[2] The nitrile group is a versatile functional group that can be further transformed into other functionalities, making this compound a key intermediate for generating a diverse library of compounds for drug screening.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Step 1: Vilsmeier-Haack Formylation of 5-chloroindole
This protocol describes the synthesis of 5-chloro-1H-indole-3-carboxaldehyde from 5-chloroindole using the Vilsmeier-Haack reaction.[3] This reaction is a widely used and efficient method for the formylation of electron-rich aromatic compounds like indoles.[4][5]
Reaction Scheme:
Materials and Reagents:
-
5-chloroindole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)
-
Dichloromethane (DCM, optional)
-
Ice
-
Saturated sodium bicarbonate solution
-
Methanol for recrystallization
Protocol:
-
Preparation of the Vilsmeier Reagent: In a fume hood, slowly add phosphorus oxychloride (or phosphorus trichloride) dropwise to ice-cold dimethylformamide with stirring.[6][7] The reaction is exothermic and should be controlled by an ice bath.
-
Reaction with 5-chloroindole: To the freshly prepared Vilsmeier reagent, add a solution of 5-chloroindole in DMF dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for approximately 45-60 minutes.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.[7]
-
Precipitation and Filtration: Stir the mixture until the ice has melted. A precipitate of the crude 5-chloro-1H-indole-3-carboxaldehyde will form. Collect the solid by vacuum filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude product from methanol to obtain the pure 5-chloro-1H-indole-3-carboxaldehyde as a white to light orange solid.[7]
Quantitative Data:
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-chloroindole | PCl₃, DMF | 0 to 50 | 1 | 59 | [7] |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [4] |
Step 2: Conversion of 5-chloro-1H-indole-3-carboxaldehyde to this compound
Two effective methods are presented for the conversion of the aldehyde to the nitrile.
This method provides a direct, one-pot synthesis of the nitrile from the aldehyde.[8][9]
Reaction Scheme:
Materials and Reagents:
-
5-chloro-1H-indole-3-carboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Formic acid or a silica-gel support
-
Sodium acetate (if using formic acid)
-
Ethyl acetate
Protocol:
-
Reaction Setup (Formic Acid Method): In a round-bottom flask, dissolve 5-chloro-1H-indole-3-carboxaldehyde, hydroxylamine hydrochloride, and sodium acetate in a mixture of formic acid and water.[9]
-
Reaction Progression: Heat the reaction mixture under reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Quantitative Data (General Aldehyde to Nitrile Conversion):
| Aldehyde | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aromatic Aldehydes | NH₂OH·HCl, NaOAc | Formic Acid/H₂O | Reflux | High | [9] |
| Vanillin | NH₂OH·HCl, Silica-gel | Solvent-free | 83 | 85 | [8] |
This classic method involves the formation of an aldoxime followed by its dehydration to the nitrile.[10][11]
Reaction Scheme:
Materials and Reagents:
-
5-chloro-1H-indole-3-carboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., Sodium hydroxide, Sodium carbonate, or Pyridine)
-
Dehydrating agent (e.g., Acetic anhydride, or Diammonium hydrogen phosphate in 1-nitropropane/acetic acid)
-
Ethanol or other suitable solvent
Protocol:
-
Oxime Formation: Dissolve 5-chloro-1H-indole-3-carboxaldehyde in a suitable solvent like ethanol. Add a solution of hydroxylamine hydrochloride and a base. Stir the reaction at room temperature until the formation of the oxime is complete (monitored by TLC).[11]
-
Isolation of Oxime (Optional): The intermediate oxime can be isolated by precipitation with water and filtration.
-
Dehydration to Nitrile: To the crude or isolated oxime, add a dehydrating agent. For example, reflux the oxime with diammonium hydrogen phosphate in a mixture of 1-nitropropane and glacial acetic acid.[10]
-
Work-up and Purification: After the reaction is complete, remove the volatile components under reduced pressure. Add water to the residue to precipitate the crude nitrile. Collect the solid by filtration and purify by recrystallization or column chromatography.[10]
Quantitative Data (General Oxime Dehydration):
| Aldehyde Oxime | Dehydrating Agent/Solvent | Time (h) | Yield (%) | Reference |
| Indole-3-carboxaldehyde oxime | (NH₄)₂HPO₄, 1-nitropropane/acetic acid | 12.5 | 85-95 | [10] |
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthetic protocols.
Caption: Synthetic workflow for this compound.
Caption: Vilsmeier-Haack reaction signaling pathway.
References
- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. 5-Chloroindole-3-carboxaldehyde | 827-01-0 [chemicalbook.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 5-chloro-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the analytical methods for the characterization of 5-chloro-1H-indole-3-carbonitrile, a key intermediate in pharmaceutical synthesis. This document outlines detailed protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). The provided methodologies and data will aid in the unambiguous identification and quality control of this compound.
Introduction
This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a prevalent motif in a wide array of biologically active compounds. Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and quality of this compound for its application in research and development. This document provides standardized protocols for its characterization using a suite of modern analytical techniques.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 194490-14-7 | [1] |
| Molecular Formula | C₉H₅ClN₂ | [2] |
| Molecular Weight | 176.60 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 195 - 199 °C | [2] |
| Solubility | Soluble in DMSO and DMF; Insoluble in water | [2] |
Analytical Methods and Protocols
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the chemical structure of this compound.
3.1.1. Predicted ¹H NMR Spectral Data
Based on the analysis of related 5-chloro-indole derivatives, the following proton signals are anticipated for this compound.[3][4] The electron-withdrawing nature of the chlorine at C5 and the nitrile group at C3 will influence the chemical shifts.
Table 2: Predicted ¹H NMR (400 MHz, DMSO-d₆) Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.5 | br s | N-H (H1) |
| ~8.3 | s | C2-H |
| ~7.8 | d | C4-H |
| ~7.6 | d | C7-H |
| ~7.3 | dd | C6-H |
3.1.2. Predicted ¹³C NMR Spectral Data
The expected chemical shifts for the carbon atoms in this compound are summarized below, based on data from similar structures.[3]
Table 3: Predicted ¹³C NMR (100 MHz, DMSO-d₆) Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~136 | C7a |
| ~135 | C2 |
| ~128 | C5 |
| ~126 | C3a |
| ~124 | C6 |
| ~121 | C4 |
| ~115 | C7 |
| ~114 | -CN |
| ~88 | C3 |
3.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').[3]
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
3.2.1. Expected Mass Spectrum Data
For this compound (C₉H₅ClN₂), the expected molecular ion peaks in a high-resolution mass spectrum would correspond to its isotopic masses. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak.
Table 4: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ (³⁵Cl) | 177.0214 |
| [M+H]⁺ (³⁷Cl) | 179.0185 |
3.2.2. Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of this compound in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
Chromatographic Separation (Optional but recommended):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Acquisition:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50-500.
-
Data Analysis: Identify the molecular ion peaks ([M+H]⁺) and observe the characteristic isotopic pattern for a chlorine-containing compound.
-
Workflow for Mass Spectrometry Analysis
References
- 1. 194490-14-7 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 2. This compound (5-Chloro-3-Cyanoindole) Supplier & Manufacturer in China | High Purity, CAS 4487-59-6 | Bulk & Custom Synthesis | Reliable Quality & Competitive Price [nj-finechem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the HPLC and GC-MS Analysis of 5-chloro-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-chloro-1H-indole-3-carbonitrile using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are based on established methods for similar indole derivatives and are intended to serve as a comprehensive guide for researchers in analytical chemistry, pharmacology, and drug development.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for the separation, identification, and quantification of this compound. The following protocol outlines a reversed-phase HPLC method, which is well-suited for the analysis of moderately polar compounds like indole derivatives.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile to prepare a stock solution of 100 µg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Extraction (from a biological matrix): For samples in a biological matrix (e.g., plasma, tissue homogenate), a liquid-liquid extraction or solid-phase extraction (SPE) is recommended. A general liquid-liquid extraction procedure is as follows:
-
To 1 mL of the sample, add 3 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid. A gradient elution may be necessary for complex samples.[1][2] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector set at a wavelength of 275 nm.[2] |
| Run Time | 10 minutes |
3. Data Analysis:
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (HPLC)
The following table summarizes the expected chromatographic parameters for the HPLC analysis of this compound based on the analysis of similar indole compounds.
| Parameter | Expected Value |
| Retention Time (tR) | 4-6 minutes (highly dependent on conditions) |
| Linearity (r²) | > 0.998[3] |
| Limit of Detection (LOD) | < 0.015 µg/mL[3] |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL |
| Recovery | 85-110% |
| Precision (RSD%) | < 5% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often required to enhance volatility and improve chromatographic performance.[4][5]
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the sample matrix as described in the HPLC sample preparation section. Ensure the final extract is completely dry.
-
Derivatization (Silylation): Silylation is a common derivatization technique for compounds with active hydrogens.[4][5]
-
To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[4]
-
Seal the vial and heat at 70°C for 30 minutes.[4]
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| GC Column | Capillary column such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[6] |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
3. Data Analysis:
-
Identification: The identification of the derivatized this compound is based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantification: For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity. A calibration curve is constructed using the peak areas of the derivatized standards.
Quantitative Data Summary (GC-MS)
The following table presents the predicted mass spectral data for the trimethylsilyl (TMS) derivative of this compound. The fragmentation pattern is based on the known fragmentation of similar chloro-indole compounds.[7]
| Parameter | Predicted Value |
| Retention Time (tR) | Highly dependent on the GC column and temperature program. |
| Molecular Ion (M+) | Expected to be present. |
| Key Fragment Ions (m/z) | Predictions include fragments corresponding to the loss of a methyl group, the TMS group, and cleavage of the indole ring. |
| Limit of Detection (LOD) | 0.2–0.4 µM (for similar derivatized indoles).[5] |
| Limit of Quantitation (LOQ) | 0.4–0.5 µM (for similar derivatized indoles).[5] |
Visualizations
Analytical Workflow
Caption: Overall analytical workflow for HPLC and GC-MS analysis.
Logical Relationship of Analytical Techniques
References
- 1. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Friedel-Crafts Acylation of 5-Chloroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, present in a wide array of therapeutic agents.[4] Consequently, the acylation of substituted indoles, such as 5-chloroindole, is of significant interest for the development of novel drug candidates.
This document provides a detailed protocol for the Friedel-Crafts acylation of 5-chloroindole, focusing on achieving regioselective acylation at the C3 position. The protocol is designed to be a practical guide for researchers in academic and industrial settings.
Reaction Principle
The Friedel-Crafts acylation of indole proceeds via an electrophilic aromatic substitution mechanism.[1][5] A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), activates the acylating agent (an acyl chloride or anhydride) to form a highly electrophilic acylium ion.[1][2][6] The electron-rich indole ring then acts as a nucleophile, attacking the acylium ion. For indoles, the reaction typically occurs preferentially at the C3 position due to the higher electron density at this position, leading to the formation of a 3-acylindole.[4][7][8] However, competing substitution at the N1 position can occur, especially with unprotected indoles.[8][9] The choice of Lewis acid, solvent, and reaction temperature can significantly influence the regioselectivity and yield of the reaction.[7]
Experimental Protocol: C3-Acetylation of 5-Chloroindole
This protocol details the acetylation of 5-chloroindole with acetyl chloride using aluminum chloride as the Lewis acid catalyst.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Chloroindole | 151.59 | 1.0 g | 6.60 | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 0.97 g | 7.26 | 1.1 |
| Acetyl Chloride (CH₃COCl) | 78.50 | 0.57 mL | 7.92 | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | 30 mL | - | - |
| Concentrated Hydrochloric Acid (HCl) | - | 5 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
| Ice | - | ~20 g | - | - |
Equipment:
-
100 mL round-bottom flask
-
Claisen adapter
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Claisen adapter, a dropping funnel, and a reflux condenser topped with a drying tube.
-
Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.
-
-
Reagent Preparation and Addition:
-
To the round-bottom flask, add anhydrous aluminum chloride (1.1 equiv.) and 15 mL of anhydrous dichloromethane.[10]
-
Cool the stirred suspension to 0 °C in an ice-water bath.[10]
-
In the dropping funnel, prepare a solution of acetyl chloride (1.2 equiv.) in 5 mL of anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the cooled AlCl₃ suspension over 10-15 minutes.[10] Stir for an additional 10 minutes to allow for the formation of the acylium ion complex.
-
In a separate beaker, dissolve 5-chloroindole (1.0 equiv.) in 10 mL of anhydrous dichloromethane.
-
Add the 5-chloroindole solution to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.[10]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing approximately 20 g of crushed ice and 5 mL of concentrated hydrochloric acid.[10] This should be done in a fume hood as HCl gas may be evolved.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).[10]
-
Combine all organic layers and wash with a saturated solution of sodium bicarbonate (20 mL) to neutralize any remaining acid.[10]
-
Dry the organic layer over anhydrous magnesium sulfate.[10]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-acetyl-5-chloroindole.
-
Data Presentation
Stoichiometry Table:
| Compound | M.W. ( g/mol ) | Density (g/mL) | Amount Used | Moles (mmol) | Equivalents |
| 5-Chloroindole | 151.59 | - | 1.0 g | 6.60 | 1.0 |
| Aluminum Chloride | 133.34 | - | 0.97 g | 7.26 | 1.1 |
| Acetyl Chloride | 78.50 | 1.104 | 0.57 mL | 7.92 | 1.2 |
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the Friedel-Crafts acylation of 5-chloroindole.
Reaction Mechanism Diagram:
Caption: Mechanism of the Friedel-Crafts acylation of 5-chloroindole.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. websites.umich.edu [websites.umich.edu]
Application Notes and Protocols for 5-chloro-1H-indole-3-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of the 5-chloro-1H-indole scaffold, with a specific focus on the potential of 5-chloro-1H-indole-3-carbonitrile as a key intermediate and pharmacophore. While direct biological data for this compound is limited in the current literature, the extensive research on its derivatives highlights the significant therapeutic potential of this structural motif, particularly in oncology.
The 5-chloro-indole core is a privileged structure in drug discovery, with its derivatives demonstrating a wide range of biological activities.[1] The introduction of a chlorine atom at the 5-position of the indole ring can significantly enhance a compound's therapeutic properties.[2] This document details the synthesis, potential mechanisms of action, and protocols for the biological evaluation of compounds based on the 5-chloro-1H-indole framework.
Anticancer Activity of 5-Chloro-1H-Indole Derivatives
Derivatives of 5-chloro-1H-indole have emerged as potent inhibitors of key signaling pathways implicated in cancer progression, most notably the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][3] These pathways, when dysregulated, can drive tumor cell proliferation, survival, and metastasis.
EGFR/BRAF Signaling Pathway Inhibition:
Many 5-chloro-indole derivatives have been synthesized and evaluated as inhibitors of both wild-type and mutant forms of EGFR and BRAF.[3][4] For instance, certain 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have shown potent inhibitory activity against EGFR^WT^ and the drug-resistant EGFR^T790M^ mutant.[1][5] Some of these compounds have demonstrated greater potency than the established EGFR inhibitor, erlotinib.[4] The binding of these inhibitors to the ATP-binding site of the kinase domain blocks downstream signaling, leading to the induction of apoptosis and inhibition of tumor growth.[1]
Quantitative Data on Antiproliferative and Enzyme Inhibitory Activities:
The following tables summarize the biological activities of representative 5-chloro-1H-indole derivatives from various studies.
Table 1: Antiproliferative Activity of 5-Chloro-1H-indole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | GI₅₀ (nM) | Reference Compound | GI₅₀ (nM) |
| 5f | Panc-1 (Pancreatic) | 29 | Erlotinib | 33 |
| 5g | Panc-1 (Pancreatic) | 31 | Erlotinib | 33 |
| 5d | Panc-1 (Pancreatic) | 36 | Erlotinib | 33 |
| 3e | Multiple | 29 - 78 | Erlotinib | 33 |
GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth.[1][4]
Table 2: Enzyme Inhibitory Activity of 5-Chloro-1H-indole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| 5f | EGFR^WT^ | 68 ± 5 | Erlotinib | 80 ± 5 |
| 5g | EGFR^WT^ | 74 ± 5 | Erlotinib | 80 ± 5 |
| 5d | EGFR^WT^ | 85 ± 5 | Erlotinib | 80 ± 5 |
| 5f | EGFR^T790M^ | 9.5 ± 2 | Osimertinib | 8 ± 2 |
| 5g | EGFR^T790M^ | 11.9 ± 3 | Osimertinib | 8 ± 2 |
| 3e | BRAF^V600E^ | 35 | Vemurafenib | 30 |
IC₅₀: The concentration of the compound that causes 50% inhibition of the enzyme's activity.[3][4][5]
Induction of Apoptosis:
Potent 5-chloro-indole derivatives have been shown to induce apoptosis in cancer cells. Mechanistic studies have revealed that these compounds can lead to the overexpression of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2.[1]
Table 3: Apoptotic Activity of 5-Chloro-1H-indole Derivatives
| Compound ID | Assay | Result (pg/mL) | Reference Compound | Result (pg/mL) |
| 5f | Caspase-3 overexpression | 560.2 ± 5.0 | Staurosporine | 503.2 ± 4.0 |
| 5g | Caspase-3 overexpression | 542.5 ± 5.0 | Staurosporine | 503.2 ± 4.0 |
[1]
Experimental Protocols
1. Synthesis of this compound (Representative Protocol)
Step 1: Synthesis of 5-chloro-1H-indole-3-carboxaldehyde
A common method for the formylation of indoles at the C-3 position is the Vilsmeier-Haack reaction.[7]
-
Materials: 5-chloro-1H-indole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium carbonate solution.
-
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ to an ice-cooled solution of DMF.
-
To a solution of 5-chloro-1H-indole in DMF, add the prepared Vilsmeier reagent dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour, then heat to 85 °C for 5 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium carbonate solution until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain 5-chloro-1H-indole-3-carboxaldehyde.
-
Step 2: Synthesis of 5-chloro-1H-indole-3-carboxaldehyde oxime
-
Materials: 5-chloro-1H-indole-3-carboxaldehyde, Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol, Water.
-
Procedure:
-
Dissolve 5-chloro-1H-indole-3-carboxaldehyde in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and add water to precipitate the oxime.
-
Filter the solid, wash with water, and dry.
-
Step 3: Synthesis of this compound
-
Materials: 5-chloro-1H-indole-3-carboxaldehyde oxime, Acetic anhydride.
-
Procedure:
-
Heat a mixture of 5-chloro-1H-indole-3-carboxaldehyde oxime and acetic anhydride at reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
2. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[2]
-
Materials: Human cancer cell lines (e.g., Panc-1, A549, MCF-7), Cell culture medium (e.g., DMEM), Fetal bovine serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compound (dissolved in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
-
3. EGFR Kinase Inhibition Assay (HTRF KinEASE-TK)
This assay measures the ability of a compound to inhibit the tyrosine kinase activity of EGFR.[1]
-
Materials: Recombinant EGFR enzyme (WT or mutant), Biotinylated TK substrate peptide, ATP, Test compound, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the EGFR enzyme, the TK substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time.
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Visualizations
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Chloro-1H-indole-3-carbonitrile in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1H-indole-3-carbonitrile is a halogenated derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in natural products and pharmaceuticals. The presence of the electron-withdrawing chlorine atom at the 5-position and the versatile nitrile group at the 3-position makes this compound a valuable starting material for the synthesis of a diverse range of bioactive molecules. The nitrile moiety can be readily transformed into other functional groups such as amines, carboxylic acids, amides, and tetrazoles, providing access to a wide chemical space for drug discovery.
Research has indicated that the 3-cyanoindole scaffold is a key component in molecules targeting various biological pathways. These include, but are not limited to, estrogen receptor ligands and acetyl-CoA carboxylase (ACC) inhibitors, which are relevant in the development of therapies for cancer and metabolic diseases, respectively. This document provides an overview of the synthetic utility of this compound, detailed experimental protocols for its synthesis and derivatization, and a summary of the biological activities of the resulting compounds.
Data Presentation
While specific quantitative bioactivity data for a wide range of molecules derived directly from this compound is not extensively available in the public domain, the following table summarizes the synthetic outcomes for key transformations of this building block.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Chloro-1H-indole | PPh₃, CBrCl₃, NaOCN, PhCF₃, 80 °C, 12 h | This compound | 82 | [1] |
| This compound | Benzyl bromide, K₂CO₃, DMF, rt, 12 h | 1-Benzyl-5-chloro-1H-indole-3-carbonitrile | 73 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Cyanation
This protocol describes the synthesis of this compound from 5-chloro-1H-indole using a phosphine-catalyzed cyanation reaction.[1]
Materials:
-
5-Chloro-1H-indole
-
Triphenylphosphine (PPh₃)
-
Bromotrichloromethane (CBrCl₃)
-
Sodium cyanate (NaOCN)
-
Toluene (PhCF₃)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a reaction vessel, add 5-chloro-1H-indole (0.5 mmol, 76 mg).
-
Add triphenylphosphine (PPh₃), bromotrichloromethane (CBrCl₃), and sodium cyanate (NaOCN).
-
Add toluene as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient (e.g., 4:1 to 3:1) to afford the pure this compound.
Expected Yield: 82% (72 mg)
Protocol 2: N-Benzylation of this compound
This protocol details the N-alkylation of this compound with benzyl bromide.[2]
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add potassium carbonate (K₂CO₃) to the solution.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a DCM/Hexane (1:1) eluent system to yield 1-benzyl-5-chloro-1H-indole-3-carbonitrile.
Expected Yield: 73% (97.3 mg)
Mandatory Visualization
Caption: Synthetic workflow from 5-chloro-1H-indole to bioactive molecules.
Caption: Potential synthetic routes from the 3-carbonitrile group.
Conclusion
This compound serves as a strategic intermediate in the synthesis of diverse heterocyclic compounds with potential therapeutic applications. The protocols provided herein offer reliable methods for its synthesis and further functionalization. The versatility of the nitrile group allows for its conversion into various other functionalities, paving the way for the creation of extensive compound libraries for high-throughput screening. Future research efforts focused on the synthesis and biological evaluation of derivatives from this starting material are warranted to explore its full potential in drug discovery, particularly in the areas of oncology and metabolic disorders.
References
Derivatization of the Nitrile Group in 5-chloro-1H-indole-3-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the nitrile group in 5-chloro-1H-indole-3-carbonitrile. The indole scaffold is a prominent feature in many biologically active compounds, and the functionalization of the C3-nitrile group opens avenues for the synthesis of diverse molecular architectures with potential applications in drug discovery and development. The following sections describe key chemical transformations of the nitrile moiety, including hydrolysis to a carboxylic acid, reduction to a primary amine, conversion to a tetrazole, and partial hydrolysis to a primary amide.
Hydrolysis to 5-chloro-1H-indole-3-carboxylic acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that provides a key intermediate for further derivatization, such as amide or ester formation. This reaction can be achieved under both acidic and basic conditions.[1][2][3][4]
Data Presentation: Hydrolysis of Indole Nitriles
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | 1. NaOH, Ethanol/H₂O, Reflux2. HCl (to pH 2) | 5-chloro-1H-indole-3-carboxylic acid | Not Reported | General Procedure[1][3] |
| Indole-3-carbonitrile | 1. KOH, Ethylene glycol, 160-170 °C2. H₂O, HCl | Indole-3-carboxylic acid | 85-90 | Adapted from similar substrates |
| 4-chlorobenzonitrile | H₂SO₄, H₂O, 160-170 °C, 1.5 h | 4-chlorobenzoic acid | 91-95 | Adapted from similar substrates |
Experimental Protocol: Alkaline Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and 10-20% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of 5-chloro-1H-indole-3-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.
Characterization Data for 5-chloro-1H-indole-3-carboxylic acid:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₉H₆ClNO₂
-
Spectroscopic data should be consistent with the structure.
Reduction to (5-chloro-1H-indol-3-yl)methanamine
The reduction of the nitrile group to a primary amine provides a versatile building block for the synthesis of various derivatives through N-alkylation, acylation, or sulfonylation. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄).[5][6][7]
Data Presentation: Reduction of Indole Nitriles
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | 1. LiAlH₄, Anhydrous THF, Reflux2. H₂O, NaOH (aq) workup | (5-chloro-1H-indol-3-yl)methanamine | Not Reported | General Procedure[5][6] |
| Indole-3-acetonitrile | 1. LiAlH₄, Diethyl ether, Reflux2. H₂O workup | 2-(1H-indol-3-yl)ethanamine | ~70 | Adapted from similar substrates |
| Benzonitrile | 1. LiAlH₄, THF, 0 °C to RT2. H₂O, NaOH (aq) workup | Benzylamine | High | General Procedure[7] |
Experimental Protocol: LiAlH₄ Reduction
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen/argon inlet.
-
Under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF in the flask.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (5-chloro-1H-indol-3-yl)methanamine.
Characterization Data for (5-chloro-1H-indol-3-yl)methanamine:
-
Appearance: Off-white solid or oil.
-
Molecular Formula: C₉H₉ClN₂
-
Spectroscopic data should be consistent with the structure.
Conversion to 5-(5-chloro-1H-indol-3-yl)-1H-tetrazole
The tetrazole ring is a well-known bioisostere for the carboxylic acid group in medicinal chemistry. The [3+2] cycloaddition of an azide source, such as sodium azide, to the nitrile group is a common method for the synthesis of 5-substituted-1H-tetrazoles.[8][9][10] This reaction is often catalyzed by Lewis acids, such as zinc salts.[11]
Data Presentation: Tetrazole Formation from Nitriles
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | NaN₃, ZnBr₂, H₂O, Reflux | 5-(5-chloro-1H-indol-3-yl)-1H-tetrazole | Not Reported | General Procedure[11] |
| Benzonitrile | NaN₃, NH₄Cl, DMF, 120 °C | 5-phenyl-1H-tetrazole | ~90 | Adapted from similar substrates |
| 4-chlorobenzonitrile | NaN₃, Silica Sulfuric Acid, DMF, Reflux | 5-(4-chlorophenyl)-1H-tetrazole | 95 | [8] |
Experimental Protocol: Zinc-Catalyzed Tetrazole Synthesis
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
Hydrochloric acid (HCl), 3M
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (2.0-3.0 eq), and zinc bromide (1.0-1.5 eq).
-
Add deionized water to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture to pH 2-3 with 3M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 5-(5-chloro-1H-indol-3-yl)-1H-tetrazole.
Characterization Data for 5-(5-chloro-1H-indol-3-yl)-1H-tetrazole:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₆ClN₅
-
Spectroscopic data should be consistent with the structure.
Partial Hydrolysis to 5-chloro-1H-indole-3-carboxamide
The controlled partial hydrolysis of a nitrile to a primary amide provides another important functional group for further synthetic modifications. This transformation can be achieved under milder acidic or basic conditions compared to the full hydrolysis to a carboxylic acid.
Data Presentation: Amide Formation from Nitriles
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | H₂SO₄ (conc.), 0 °C to RT | 5-chloro-1H-indole-3-carboxamide | Not Reported | General Procedure |
| Benzonitrile | MnO₂, H₂O, 80 °C | Benzoic acid | High | Adapted from similar substrates |
| Acetonitrile | H₂O₂, KOH, DMSO | Acetamide | High | Adapted from similar substrates |
Experimental Protocol: Acid-Catalyzed Partial Hydrolysis
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a beaker, cool concentrated sulfuric acid in an ice bath.
-
Slowly and portion-wise, add this compound (1.0 eq) to the cold, stirred sulfuric acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for a specified time (this may require optimization, e.g., 1-4 hours).
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
A precipitate of 5-chloro-1H-indole-3-carboxamide will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Characterization Data for 5-chloro-1H-indole-3-carboxamide:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₇ClN₂O
-
Spectroscopic data should be consistent with the structure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 5-chloro-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the multi-gram scale synthesis of 5-chloro-1H-indole-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The described two-step synthetic pathway is robust, scalable, and utilizes readily available starting materials.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. The indole scaffold is a privileged structure in drug discovery, and functionalization at the 3-position with a carbonitrile group offers a versatile handle for further chemical modifications. This document outlines a reliable two-step synthesis commencing with the Vilsmeier-Haack formylation of 4-chloro-2-methyl-aniline to produce 5-chloro-1H-indole-3-carbaldehyde, followed by the conversion of the aldehyde to the target nitrile.
Synthetic Pathway Overview
The synthesis proceeds in two key steps:
-
Vilsmeier-Haack Reaction: Synthesis of 5-chloro-1H-indole-3-carbaldehyde from 4-chloro-2-methyl-aniline.
-
Nitrile Formation: Conversion of 5-chloro-1H-indole-3-carbaldehyde to this compound.
Experimental Protocols
Step 1: Synthesis of 5-chloro-1H-indole-3-carbaldehyde
This procedure is adapted from a high-yield Vilsmeier-Haack formylation protocol.[1]
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| 4-chloro-2-methyl-aniline | 141.60 | 10.0 | 0.0706 |
| N,N-Dimethylformamide (DMF) | 73.09 | 30 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | ~18.3 (11.8 mL) | 0.119 |
| Saturated Sodium Carbonate Solution | - | As needed | - |
| Ice | - | As needed | - |
Procedure:
-
Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool 20 mL of N,N-Dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (11.8 mL, 0.119 mol) dropwise to the cooled DMF with continuous stirring. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Reaction: Dissolve 4-chloro-2-methyl-aniline (10 g, 70.6 mmol) in 10 mL of DMF in a separate flask. Cool this solution to 0 °C and slowly add the prepared Vilsmeier reagent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the solution is basic (pH > 8). A pale yellow solid will precipitate.
-
Filter the solid, wash it thoroughly with water, and dry it under vacuum to obtain 5-chloro-1H-indole-3-carbaldehyde.
Expected Yield: ~11 g (90%).[1]
Step 2: Synthesis of this compound
This protocol is adapted from a general and robust method for the conversion of aromatic aldehydes to nitriles.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| 5-chloro-1H-indole-3-carbaldehyde | 179.60 | 10.0 | 0.0557 |
| Diammonium hydrogen phosphate | 132.06 | 36.8 | 0.279 |
| 1-Nitropropane | 89.09 | 158 mL (158 g) | 1.77 |
| Glacial Acetic Acid | 60.05 | 53 mL | - |
| Water | 18.02 | As needed | - |
| Acetone | 58.08 | As needed | - |
| Hexane | 86.18 | As needed | - |
| Activated Carbon | - | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloro-1H-indole-3-carbaldehyde (10.0 g, 0.0557 mol), diammonium hydrogen phosphate (36.8 g, 0.279 mol), 1-nitropropane (158 mL), and glacial acetic acid (53 mL).
-
Reaction: Heat the mixture to reflux and maintain for 12.5 hours. The color of the mixture will darken during this period.
-
Work-up: After the reflux period, cool the reaction mixture and remove the volatile components (1-nitropropane and acetic acid) under reduced pressure.
-
Add an excess of water to the dark residue. The crude this compound will precipitate.
-
Purification: Filter the crude product and dry it under reduced pressure.
-
For further purification, dissolve the crude product in a minimal amount of hot acetone, treat with activated carbon to decolorize, and then add hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with cold hexane, and dry under vacuum.
Expected Yield: 85-95%.
Data Presentation
Table 1: Summary of Reagents and Yields for the Synthesis of 5-chloro-1H-indole-3-carbaldehyde
| Starting Material | Reagents | Product | Molar Ratio (Starting Material:POCl₃) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-chloro-2-methyl-aniline | Phosphorus oxychloride, DMF | 5-chloro-1H-indole-3-carbaldehyde | 1:1.68 | DMF | 6 | 0 to 85 | 90 |
Table 2: Summary of Reagents and Yields for the Synthesis of this compound
| Starting Material | Reagents | Product | Molar Ratio (Aldehyde:Phosphate) | Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 5-chloro-1H-indole-3-carbaldehyde | Diammonium hydrogen phosphate | This compound | 1:5 | 1-Nitropropane, Glacial Acetic Acid | 12.5 | Reflux | 85-95 |
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-1H-indole-3-carbonitrile
Welcome to the Technical Support Center for the synthesis of 5-chloro-1H-indole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound is typically achieved through a two-step process:
-
Vilsmeier-Haack Formylation: 5-chloro-1H-indole is formylated at the C-3 position to yield 5-chloro-1H-indole-3-carboxaldehyde. This reaction commonly uses a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1]
-
Conversion of Aldehyde to Nitrile: The resulting aldehyde is then converted to the carbonitrile. A common method involves reaction with a dehydrating agent in the presence of a nitrogen source. One established procedure utilizes diammonium hydrogen phosphate and 1-nitropropane in glacial acetic acid.[2]
An alternative, more direct approach involves the cyanation of the 5-chloro-1H-indole core. For instance, a formal cyanoalkylation has been demonstrated using tris(pentafluorophenyl)borane as a catalyst with a cyanohydrin as the cyanide source.[3]
Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields are a common issue in multi-step organic syntheses. Here are some potential causes and troubleshooting tips:
-
Incomplete Vilsmeier-Haack Reaction: The formylation step is critical. Ensure that the Vilsmeier reagent is freshly prepared and that the reaction is carried out under anhydrous conditions. The reaction temperature and time are also crucial parameters to optimize.[1]
-
Inefficient Conversion of Aldehyde to Nitrile: The dehydration of the intermediate aldoxime (formed in situ) can be challenging. Ensure that the dehydrating agent is effective and that the reaction goes to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
Side Reactions: Several side reactions can reduce the yield of the desired product. These include the formation of regioisomers, dehalogenation of the indole ring, and polymerization of the starting material or product.
-
Purification Losses: The product may be lost during workup and purification steps. Optimize your extraction and chromatography procedures to minimize these losses.
Q3: What are the common byproducts in the synthesis of this compound and how can I minimize them?
A3: Byproduct formation can complicate the purification process and lower the overall yield. Common byproducts include:
-
Over-formylation or alternative formylation products: While the Vilsmeier-Haack reaction is generally regioselective for the C-3 position of indoles, other isomers can form under certain conditions.
-
Dehalogenated product (1H-indole-3-carbonitrile): Loss of the chlorine atom can occur, particularly if harsh reaction conditions or certain catalysts are used in subsequent steps.
-
Unreacted starting materials: Incomplete reactions will lead to the presence of 5-chloro-1H-indole or 5-chloro-1H-indole-3-carboxaldehyde in the final product mixture.
-
Polymeric materials: Indoles can be sensitive to strong acids and high temperatures, leading to the formation of insoluble polymeric byproducts.
To minimize byproduct formation, it is crucial to carefully control the reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents. Using purified starting materials and maintaining an inert atmosphere can also be beneficial.
Troubleshooting Guides
Problem: Low Yield in Vilsmeier-Haack Formylation
| Potential Cause | Troubleshooting Steps |
| Moisture in the reaction | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. |
| Inactive Vilsmeier reagent | Prepare the Vilsmeier reagent fresh before use. |
| Suboptimal reaction temperature | Optimize the reaction temperature. Start with the literature procedure and then vary the temperature in small increments. |
| Insufficient reaction time | Monitor the reaction progress using TLC. Ensure the reaction is allowed to proceed to completion. |
Problem: Inefficient Conversion of Aldehyde to Nitrile
| Potential Cause | Troubleshooting Steps |
| Ineffective dehydrating agent | Consider alternative dehydrating agents such as acetic anhydride, trifluoroacetic anhydride, or thionyl chloride. |
| Hydrolysis of the nitrile | Ensure anhydrous conditions during the reaction and workup to prevent the hydrolysis of the nitrile back to the carboxylic acid or amide. |
| Side reactions of the aldehyde | Minimize the reaction time and temperature to prevent degradation or side reactions of the starting aldehyde. |
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1H-indole-3-carboxaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from a general procedure for the formylation of substituted anilines.[1]
Materials:
-
4-chloro-2-methyl-aniline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF at 0 °C.
-
To a flask containing 4-chloro-2-methyl-aniline (10g, 70.6mmol) in 10ml of DMF, slowly add 20 ml of the freshly prepared Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 85 °C and maintain for 5 hours.
-
After the reaction, cool the mixture and add saturated sodium carbonate solution until the solution is basic.
-
A large amount of pale yellow solid will precipitate. Filter the solid, wash with water, and dry to obtain the crude product.
Expected Yield: Approximately 90%.[1]
Protocol 2: Synthesis of this compound from 5-chloro-1H-indole-3-carboxaldehyde
This protocol is based on a general method for the conversion of indole-3-carboxaldehydes to their corresponding nitriles.[2]
Materials:
-
5-chloro-1H-indole-3-carboxaldehyde
-
Diammonium hydrogen phosphate
-
1-Nitropropane
-
Glacial acetic acid
-
Acetone
-
Hexane
Procedure:
-
A mixture of 5-chloro-1H-indole-3-carboxaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid is refluxed for approximately 12.5 hours.
-
During the reflux period, the color of the mixture will change from pale-yellow to dark red.
-
The volatile reactants and solvent are removed under reduced pressure.
-
An excess of water is added to the dark residue, which will cause the crude product to precipitate.
-
The crude product is separated by filtration and dried under reduced pressure.
-
The crude product can be purified by crystallization from an acetone-hexane mixture, with decolorization by activated carbon if necessary.
Expected Yield: 85–95% (crude), 48–63% (after crystallization).[2]
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reagents | Temperature | Time | Yield | Reference |
| Formylation | 4-chloro-2-methyl-aniline | 5-chloro-1H-indole-3-carboxaldehyde | POCl₃, DMF | 85 °C | 5 h | 90% | [1] |
| Nitrile Formation | Indole-3-carboxaldehyde | Indole-3-carbonitrile | (NH₄)₂HPO₄, 1-nitropropane, AcOH | Reflux | 12.5 h | 85-95% (crude) | [2] |
| Cyanoalkylation | 5-chloro-1H-indole | 2-(5-Chloro-1H-indol-3-yl)-2-methylpropanenitrile | B(C₆F₅)₃, acetone cyanohydrin | 80 °C | 15 h | 92% | [3] |
Visualizations
Synthetic Workflow
Caption: Two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Synthesis of 5-chloro-1H-indole-3-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 5-chloro-1H-indole-3-carbonitrile synthesis. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective strategies for synthesizing this compound are:
-
Direct C-H Cyanation: This method involves the direct functionalization of the C3 position of 5-chloroindole. A typical approach uses a copper catalyst to introduce the cyano group from a cyanating agent.[1]
-
Conversion from an Aldehyde: This two-step route begins with the formylation of 5-chloroindole to produce 5-chloroindole-3-carboxaldehyde. The resulting aldehyde is then converted into the nitrile. This method is advantageous as it builds upon well-established procedures for synthesizing aromatic nitriles from aldehydes.[2]
Both methods require high-purity 5-chloroindole as a starting material, which is commonly prepared via the Fischer indole synthesis from 4-chlorophenylhydrazine.[3][4]
Q2: What are the most common impurities encountered during the synthesis and how can they be removed?
A2: Common impurities include unreacted starting materials (e.g., 5-chloroindole), regioisomers from incorrect cyclization during the Fischer indole synthesis of the precursor, and dehalogenated byproducts (e.g., indole-3-carbonitrile).[4] Purification is typically achieved through:
-
Column Chromatography: Silica gel chromatography is effective for separating the target compound from byproducts with different polarities.[1]
-
Recrystallization: This is a highly effective technique for purifying the final solid product to remove soluble impurities.[3]
Troubleshooting Guide
Q3: My direct C3 cyanation of 5-chloroindole is resulting in a low yield. What are the likely causes and solutions?
A3: Low yields in the copper-catalyzed cyanation of 5-chloroindole can often be attributed to several factors:
| Parameter | Common Problem | Recommended Solution |
| Catalyst | Inactive or poisoned Copper(I) Iodide (CuI) catalyst. | Use fresh, high-purity CuI. Ensure the reaction is run under an inert atmosphere if sensitivity is suspected. |
| Solvent | Presence of water or impurities in the DMF solvent. | Use anhydrous DMF. Water can quench reactive intermediates and interfere with the catalytic cycle.[1] |
| Temperature | Suboptimal reaction temperature. Too low may lead to an incomplete reaction; too high can cause degradation. | The reported successful temperature is 100 °C.[1] It is advisable to perform small-scale optimizations around this temperature. |
| Reaction Time | Insufficient reaction time for full conversion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reported time is 34 hours.[1] |
Q4: The conversion of 5-chloroindole-3-carboxaldehyde to the nitrile is inefficient. How can I improve the yield?
A4: This conversion is typically a dehydration reaction of an intermediate oxime or a direct conversion using specific reagents. Based on analogous preparations, common issues include:[2]
| Parameter | Common Problem | Recommended Solution |
| Reagents | Low-quality or inappropriate dehydrating/conversion agents (e.g., diammonium hydrogen phosphate). | Ensure reagents are pure and dry. The combination of diammonium hydrogen phosphate in 1-nitropropane with acetic acid is a proven system for this transformation.[2] |
| Workup | Incomplete removal of volatile components or premature product precipitation. | Ensure complete removal of the solvent and volatile reactants under reduced pressure before adding water to precipitate the crude product.[2] |
| Side Reactions | The aldehyde starting material is prone to degradation under harsh conditions. | Maintain a controlled reflux temperature and avoid unnecessarily long reaction times. The reaction should be monitored by TLC. |
| Purification | Co-precipitation of impurities with the product. | The crude product should be purified by recrystallization from a suitable solvent system, such as acetone-hexane, potentially with decolorizing carbon.[2] |
Experimental Protocols
Protocol 1: Synthesis via Direct C3 Cyanation of 5-Chloroindole This protocol is adapted from the method described for a similar transformation.[1]
-
To a reaction flask, add Copper(I) Iodide (CuI) (0.6 mmol), 5-chloroindole (0.5 mmol), and phenylacetonitrile (0.6 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).
-
Heat the mixture with stirring to 100 °C and maintain for 34 hours. Monitor reaction completion by TLC.
-
After cooling to room temperature, quench the reaction by adding 10 mL of water.
-
Extract the aqueous mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis from 5-Chloroindole-3-carboxaldehyde This protocol is based on a general method for converting aromatic aldehydes to nitriles.[2]
-
In a round-bottom flask, combine 5-chloroindole-3-carboxaldehyde (0.01 mol), diammonium hydrogen phosphate (0.05 mol), 1-nitropropane (30 mL), and glacial acetic acid (10 mL).
-
Heat the mixture to reflux for approximately 12-14 hours, or until TLC indicates the consumption of the starting aldehyde.
-
Remove the volatile reactants and solvents under reduced pressure.
-
To the dark residue, add an excess of water to precipitate the crude product.
-
Collect the precipitate by filtration and dry under reduced pressure.
-
Purify the crude nitrile by recrystallization from an acetone-hexane mixture, using activated carbon for decolorization if necessary.
Data Summary
The following table provides a qualitative comparison of the primary synthetic routes. Actual yields are highly dependent on substrate purity, scale, and specific reaction conditions.
Table 1: Comparison of Synthetic Routes to this compound
| Method | Starting Material | Key Reagents | Advantages | Challenges |
| Direct C3 Cyanation | 5-Chloroindole | CuI, Phenylacetonitrile, DMF | Direct, one-step functionalization. | Requires catalyst, long reaction time, and anhydrous conditions.[1] |
| Aldehyde Conversion | 5-Chloroindole-3-carboxaldehyde | (NH₄)₂HPO₄, 1-Nitropropane | Uses readily available and inexpensive reagents; simple procedure.[2] | Two-step process from 5-chloroindole; requires reflux conditions. |
Visualized Workflows and Logic
Caption: Synthetic pathways to this compound.
References
Technical Support Center: Formylation of 5-Chloroindole
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues during the formylation of 5-chloroindole, primarily focusing on the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for 5-chloroindole-3-carbaldehyde is significantly lower than expected. What are the common causes?
Low yields are typically due to suboptimal reaction conditions or the prevalence of side reactions. Key factors include:
-
Reaction Temperature: The Vilsmeier-Haack reaction is exothermic. The initial formation of the Vilsmeier reagent (from POCl₃ and DMF) should be performed at low temperatures (0-10°C) to prevent its decomposition. The subsequent reaction with 5-chloroindole may require heating, but excessive temperatures can promote side reactions and degradation.
-
Reagent Stoichiometry: An incorrect ratio of Vilsmeier reagent to the indole substrate can lead to incomplete conversion or the formation of byproducts. Ensure accurate measurement and dispensing of reagents.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent premature quenching of the reagent.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step. Ensure the pH is appropriately adjusted (typically to basic) during the aqueous work-up to facilitate product precipitation and minimize degradation.
Q2: I've isolated a byproduct with a formyl group, but it's not the desired C3-aldehyde. What could it be?
You have likely formed an N-formylated or a di-formylated product.
-
N-Formylation: The nitrogen atom of the indole ring can also be formylated, leading to the formation of 1-formyl-5-chloroindole. This is more likely if the C3 position is sterically hindered or under certain kinetic conditions.
-
Di-formylation: Under harsh conditions, such as prolonged reaction times or high temperatures, a second formyl group may be added to either the nitrogen (N,C-diformylation) or another position on the benzene ring. Formylation on the benzene ring is often a thermodynamically controlled process favored at higher temperatures.
To Mitigate:
-
Maintain strict temperature control.
-
Use the minimum necessary reaction time; monitor the reaction progress using TLC.
-
Avoid using a large excess of the Vilsmeier reagent.
Q3: My reaction mixture turned into a dark, tarry, or polymeric mass. What happened and how can I prevent it?
This is a common issue caused by the degradation and polymerization of the indole substrate under the strong acidic conditions of the Vilsmeier-Haack reaction.
-
Cause: Indoles are electron-rich and susceptible to polymerization catalyzed by strong acids. The combination of POCl₃ and subsequent acidic intermediates creates a harsh environment.
-
Prevention:
-
Maintain low temperatures, especially during the addition of POCl₃ and the indole substrate.
-
Ensure efficient stirring to dissipate localized heat and prevent "hot spots."
-
Minimize reaction time. Once the starting material is consumed (as monitored by TLC), proceed with the work-up promptly.
-
Consider a slower, dropwise addition of the indole solution to the pre-formed Vilsmeier reagent to maintain better control over the reaction exotherm.
-
Q4: During purification, I am struggling to separate the desired product from the byproducts. Any suggestions?
Purification can be challenging due to the similar polarities of the desired product and potential side products.
-
Column Chromatography: This is the most effective method. Use a silica gel column with a carefully selected eluent system, typically a gradient of ethyl acetate in hexanes. Start with a low polarity to elute less polar impurities and gradually increase the polarity to isolate your product.
-
Recrystallization: If a significant amount of a single byproduct is present, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be an effective purification strategy.
Quantitative Data on Substituted Indole Formylation
While specific yield data for side products in the formylation of 5-chloroindole is not extensively documented, the following table, adapted from studies on other substituted indoles, illustrates general trends and potential outcomes of the Vilsmeier-Haack reaction. This data can help researchers anticipate potential side reactions.
| Indole Derivative | Temperature (°C) | Time (h) | C3-Formyl Product Yield (%) | Side Product(s) & Yield (%) |
| Indole | 0 to 85 | 6 | 96% | Not specified |
| 4-Methylindole | 0 to 85 | 8 | 90% | Not specified |
| 2-Methylindole | 98-100 | 3 | - | 1-Formyl-3-methylindole (71%), 2-Formyl-3-methylindole (22.5%) |
This table highlights that substitution on the indole ring significantly influences the reaction outcome, with N-formylation becoming a major pathway for 2-substituted indoles.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 5-Chloroindole
This protocol is a representative procedure for the synthesis of 5-chloro-1H-indole-3-carbaldehyde.
Materials:
-
5-Chloroindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium Carbonate (or Sodium Hydroxide) solution
-
Ethyl Acetate
-
Hexanes
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The resulting solution is the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Prepare a solution of 5-chloroindole in anhydrous DMF.
-
Slowly add the 5-chloroindole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0-5°C.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Gently heat the reaction mixture to 80-90°C and maintain for 5-8 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated sodium carbonate solution (or cold NaOH solution) until the pH is basic (pH 8-9). This will precipitate the crude product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
-
Purification:
-
Air-dry the crude solid.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography using an ethyl acetate/hexane gradient.
-
Visualized Reaction Pathways
The following diagrams illustrate the intended reaction pathway for the formylation of 5-chloroindole and the potential side reactions that can lead to undesired byproducts.
Caption: Primary and competing side reaction pathways in the Vilsmeier-Haack formylation of 5-chloroindole.
Technical Support Center: Purification of 5-chloro-1H-indole-3-carbonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with "5-chloro-1H-indole-3-carbonitrile". Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The synthesis of this compound can result in several impurities, depending on the synthetic route employed. The most common byproducts include regioisomers, dehalogenated compounds, and unreacted starting materials.[1] For instance, a Fischer indole synthesis may yield regioisomers like 4-chloro- and 6-chloro-1H-indole-3-carbonitrile.[1] Under harsh reaction conditions, dehalogenation can occur, leading to the formation of indole-3-carbonitrile.[1]
Q2: What are the recommended general purification strategies for this compound?
A two-step purification strategy is generally recommended. The initial step involves purification by column chromatography to separate the target compound from major impurities.[1][2] This is typically followed by recrystallization to achieve high purity.[1][3]
Q3: How can I effectively monitor the progress of the purification?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the purification process. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the components on a TLC plate.[2] Most indole derivatives are UV-active and can be visualized as dark spots under a UV lamp (254 nm). For less sensitive compounds, staining with Ehrlich's reagent can produce a specific color for the indole moiety.
Troubleshooting Guide
Column Chromatography
Q4: My compound is streaking or tailing on the silica gel column. What can I do to improve the separation?
Streaking or tailing of indole derivatives on silica gel is often due to the interaction of basic nitrogen atoms with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Adding 0.1-1% (v/v) of TEA to your mobile phase can help to neutralize the acidic sites on the silica gel, leading to improved peak shapes.
-
Ammonia: A solution of ammonia in methanol (e.g., 7N) can also be effective, particularly for more basic impurities.
Q5: I am not getting good separation between my product and a closely related impurity. What adjustments can I make?
Achieving good separation between structurally similar compounds can be challenging. Here are a few strategies to improve resolution:
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Solvent System Optimization: Experiment with different solvent systems. A shallow gradient of a less polar solvent system (e.g., a slow increase of ethyl acetate in hexane) can often improve the separation of closely eluting compounds.
-
Alternative Solvents: Consider using a different solvent system altogether, such as dichloromethane/methanol, which may offer different selectivity.
-
Column Size and Packing: Use a longer column with a smaller particle size silica gel to increase the number of theoretical plates and improve resolution. Ensure the column is packed uniformly to avoid channeling.
Recrystallization
Q6: I am having difficulty finding a suitable solvent for the recrystallization of this compound. What should I try?
Finding the right recrystallization solvent is crucial for obtaining high-purity crystals. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Single Solvent Systems: Based on related compounds, you can explore solvents like ethanol, isopropanol, or acetone.
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Two-Solvent Systems: A two-solvent system often provides better results. A common approach is to dissolve the compound in a good solvent (e.g., acetone or ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., hexane or water) until the solution becomes cloudy.[3][4] Subsequent cooling should induce crystallization. For chloroindoles, an ethanol/water mixture has been reported to be effective.[1]
Q7: My compound is "oiling out" instead of crystallizing. How can I resolve this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
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Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
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Using a more dilute solution: The concentration of your compound in the solvent might be too high.
-
Scratching the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level to create nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to induce crystallization.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Structure | Typical Origin | Key Differentiation from Product |
| Indole-3-carbonitrile | 5-dechloro analog | Dehalogenation side reaction | More polar on silica gel TLC |
| 4-chloro-1H-indole-3-carbonitrile | Regioisomer | Fischer indole synthesis | May have a slightly different Rf value on TLC |
| 6-chloro-1H-indole-3-carbonitrile | Regioisomer | Fischer indole synthesis | May have a slightly different Rf value on TLC |
| Unreacted Starting Materials | Varies with synthesis | Incomplete reaction | Polarity will vary significantly |
Table 2: Recommended Purification Protocols - Quantitative Data
| Purification Method | Parameter | Recommended Value/System | Expected Outcome |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Good separation of non-polar to moderately polar compounds |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient | Separation of product from less polar and more polar impurities | |
| Gradient Example | Start with 5% Ethyl Acetate in Hexane, gradually increase to 30% | Elution of the product with good separation from byproducts | |
| Mobile Phase Modifier | 0.1-1% Triethylamine (if tailing is observed) | Improved peak shape and resolution | |
| Recrystallization | Solvent System 1 | Acetone/Hexane | Formation of pure crystals upon cooling |
| Solvent System 2 | Ethanol/Water | Formation of pure crystals upon cooling | |
| Procedure | Dissolve in minimum hot "good" solvent, add "poor" solvent until cloudy, cool slowly | High purity crystalline product with improved yield |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound
-
Dissolution: In a flask, add the purified this compound from the column chromatography step. Add a minimal amount of a "good" solvent (e.g., hot acetone or ethanol) to completely dissolve the compound.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexane or water) dropwise until the solution becomes faintly cloudy.
-
Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Stability of 5-chloro-1H-indole-3-carbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-chloro-1H-indole-3-carbonitrile under acidic conditions. The following information is designed to help troubleshoot experiments and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
Q2: What are the likely degradation products of this compound in an acidic medium?
Under acidic conditions, two primary degradation pathways are anticipated for this compound:
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Acid-catalyzed hydrolysis of the nitrile group: The cyano group (-CN) at the 3-position is susceptible to hydrolysis in the presence of acid and water to form the corresponding carboxylic acid, 5-chloro-1H-indole-3-carboxylic acid. Further hydrolysis to the amide is also a possibility, though the carboxylic acid is typically the final product with prolonged heating in strong acid.
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Polymerization of the indole ring: The indole nucleus is electron-rich and can be protonated at the C3 position in acidic conditions. This forms a reactive indoleninium cation intermediate, which can then react with other neutral indole molecules, leading to the formation of dimers and higher-order polymers.[1]
Q3: I am observing unexpected peaks in my HPLC analysis after exposing my compound to acidic conditions. What could they be?
Unexpected peaks in your HPLC chromatogram likely represent degradation products. These could include:
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5-chloro-1H-indole-3-carboxylic acid: The primary hydrolysis product.
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5-chloro-1H-indole-3-carboxamide: An intermediate in the hydrolysis of the nitrile.
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Dimers or oligomers: Resulting from the acid-catalyzed polymerization of the indole ring. These may appear as a series of peaks or a broad, unresolved hump, often eluting later than the parent compound.
It is recommended to use a stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS), to separate and identify these potential degradation products.[1]
Q4: How can I minimize the degradation of this compound during my experiments that require acidic conditions?
To minimize degradation:
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Use the mildest acidic conditions possible: Opt for weaker acids or lower concentrations if your experimental protocol allows.
-
Control the temperature: Perform reactions at the lowest effective temperature, as higher temperatures accelerate both nitrile hydrolysis and indole polymerization.
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Limit the exposure time: Keep the duration of exposure to acidic conditions as short as possible.
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Work in a dilute solution: Higher concentrations of the indole can favor polymerization.
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Use deoxygenated solvents: Although the primary degradation in acid is not oxidative, removing oxygen can help prevent the formation of minor, colored byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of parent compound peak in HPLC after acidic treatment | Significant degradation of this compound. | Reduce the severity of the acidic conditions (lower acid concentration, lower temperature, shorter time). Analyze samples at earlier time points to quantify the rate of degradation. |
| Appearance of a new, more polar peak in HPLC | Formation of 5-chloro-1H-indole-3-carboxylic acid or the corresponding amide due to nitrile hydrolysis. | Confirm the identity of the new peak using LC-MS or by comparing its retention time with an authentic standard of the suspected product. |
| Observation of a broad hump or multiple late-eluting peaks in HPLC | Polymerization of the indole ring. | Use a gradient elution method in your HPLC to better resolve potential oligomers. Consider techniques like Gel Permeation Chromatography (GPC) for analyzing higher molecular weight species. |
| Development of color (e.g., pink or brown) in the acidic solution | Formation of colored degradation products, often associated with indole polymerization or oxidation. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Note that color formation is a common indicator of indole instability in acid. |
| Inconsistent results in biological assays performed in acidic buffers | Degradation of the compound in the assay medium. | Assess the stability of this compound in your specific assay buffer over the time course of the experiment. Prepare fresh solutions immediately before use. |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and identify potential degradation products.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl) to achieve a final concentration of 100 µg/mL.[1]
- Incubate the solution at a controlled temperature, for example, 60°C.[1]
- It is advisable to also run parallel experiments at room temperature and a higher temperature (e.g., 80°C) to understand the temperature dependence of the degradation.
3. Sample Analysis:
- Withdraw aliquots of the stressed sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).
- Neutralize the acidic samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) before analysis to prevent further degradation on the HPLC column.
- Dilute the neutralized samples to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated, stability-indicating HPLC method. An example of a starting HPLC method is provided below.
4. Data Evaluation:
- Calculate the percentage of this compound remaining at each time point.
- Characterize the degradation products by comparing their retention times with known standards or by using HPLC-MS to determine their mass-to-charge ratios (m/z) and fragmentation patterns.[1]
Example Stability-Indicating HPLC Method
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).
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Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute more non-polar compounds, including potential polymers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (a full UV scan of the parent compound is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL.
Data Presentation
The following table summarizes the expected stability of this compound under various acidic conditions based on general principles of indole chemistry. Please note that this is a predictive summary and actual results may vary.
| Condition | Temperature | Time | Expected Degradation | Primary Predicted Degradation Products |
| 0.1 M HCl | Room Temp. | 24 h | Moderate | 5-chloro-1H-indole-3-carboxylic acid, Dimers |
| 0.1 M HCl | 60 °C | 24 h | Significant | 5-chloro-1H-indole-3-carboxylic acid, Dimers/Polymers |
| 1 M HCl | Room Temp. | 8 h | Significant | 5-chloro-1H-indole-3-carboxylic acid, Dimers/Polymers |
| 1 M HCl | 60 °C | 8 h | Extensive | 5-chloro-1H-indole-3-carboxylic acid, Dimers/Polymers |
Visualizations
Predicted Acidic Degradation Pathway
Caption: Predicted degradation pathways of this compound in acid.
Experimental Workflow for Stability Testing
References
Technical Support Center: Recrystallization of 5-chloro-1H-indole-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 5-chloro-1H-indole-3-carbonitrile. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Insufficient cooling of the solution.- The solution is not supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent system at low temperatures. | - Ensure the solution is cooled to room temperature and then in an ice bath for at least 30 minutes.- If the solution is clear at low temperatures, try scratching the inside of the flask with a glass rod to induce nucleation.- If scratching doesn't work, evaporate some of the solvent to increase the concentration and attempt to recrystallize again.- Consider a different solvent system where the compound has lower solubility at cold temperatures. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point. | - Ensure the dissolution temperature is below the melting point of the compound (195-199 °C).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of the "good" solvent to the hot solution to ensure complete dissolution before cooling.- If impurities are suspected, consider a preliminary purification step like column chromatography. |
| Poor Recovery/Low Yield | - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent in which they are soluble. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent premature crystallization.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble (e.g., cold hexane). |
| Colored Impurities in Crystals | - Impurities from the reaction mixture are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product, potentially reducing the yield. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for the recrystallization of this compound?
A1: Based on data for structurally similar compounds, two primary solvent systems are recommended:
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Ethanol/Water: This is a common and effective system for many indole derivatives.[1] this compound is insoluble in water, making it a good anti-solvent.[2]
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Acetone/Hexane: The parent compound, indole-3-carbonitrile, has been successfully recrystallized from an acetone-hexane mixture.[3]
Q2: My this compound won't dissolve in the hot solvent. What should I do?
A2: First, ensure you are using a solvent in which the compound is known to be soluble at higher temperatures, such as ethanol or acetone. If it still doesn't dissolve, you can try adding a small amount of a co-solvent in which it is highly soluble, like DMSO or DMF, though this may complicate the crystallization process.[2] Alternatively, if using a single solvent system, you may need to add more of the hot solvent incrementally until dissolution is achieved.
Q3: How can I improve the purity of my recrystallized this compound?
A3: To improve purity, ensure a slow rate of cooling to allow for the formation of well-ordered crystals, which are less likely to incorporate impurities. If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization can be performed. For highly impure samples, preliminary purification by column chromatography may be necessary.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically an off-white to light yellow solid.[2] The reported melting point is in the range of 195 - 199 °C.[2] A broad or depressed melting point range can indicate the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
This protocol is adapted from a general procedure for the purification of 5-chloroindole derivatives.[1]
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Induce Crystallization: To the hot, clear solution, add deionized water dropwise with continuous stirring until the solution becomes slightly turbid.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Recrystallization using Acetone/Hexane
This protocol is based on the recrystallization of the parent compound, indole-3-carbonitrile.[3]
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot acetone.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
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Induce Crystallization: To the hot, clear acetone solution, slowly add hexane until the solution becomes cloudy. Then, add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.
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Cooling: Allow the flask to cool gradually to room temperature, followed by cooling in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
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Drying: Dry the purified product under vacuum.
Visualized Workflows
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Indole-3-Carbonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of indole-3-carbonitrile. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to byproduct formation and low yields.
Troubleshooting Guides
Issue 1: Low Yield of Indole-3-Carbonitrile and Formation of N-(indol-3-yl)methylformamide Byproduct in the Indole-3-Carboxaldehyde Route
Q: My synthesis of indole-3-carbonitrile from indole-3-carboxaldehyde resulted in a low yield and a significant amount of an unknown impurity. How can I identify and prevent this?
A: A common byproduct in the one-pot conversion of indole-3-carboxaldehyde to indole-3-carbonitrile, especially when using formamide as a solvent, is N-(indol-3-yl)methylformamide .[1] This side reaction can significantly reduce the yield of the desired product.
Troubleshooting Steps:
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Confirm the Byproduct Identity: The byproduct can be identified using standard analytical techniques such as NMR and mass spectrometry. The presence of an amide functionality in the spectra would be indicative of N-(indol-3-yl)methylformamide.
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Optimize Reaction Conditions:
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Solvent System: The choice of solvent is critical. A mixed solvent system of methanol and formamide (1:1 v/v) has been shown to improve the yield of indole-3-carbonitrile.[1]
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Reagent Stoichiometry: Using a significant excess of sodium cyanide (approximately 10 molar equivalents) is crucial to drive the reaction towards the desired nitrile.[1]
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Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as moisture can lead to undesired side reactions.[1]
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Purification: If the byproduct has already formed, purification can be achieved by column chromatography on silica gel.
Quantitative Data on Byproduct Formation:
The following table summarizes the yields of indole-3-acetonitrile derivatives and the corresponding N-(indol-3-yl)methylformamide byproduct from various substituted indole-3-carboxaldehydes, as reported by Somei et al. (1998). This data highlights how substituents on the indole ring can influence the prevalence of the side reaction.
| Starting Material (Substituted Indole-3-carboxaldehyde) | Product (Indole-3-acetonitrile Derivative) Yield (%) | Byproduct (N-(indol-3-yl)methylformamide Derivative) Yield (%) |
| 4-Nitroindole-3-carboxaldehyde | 88 | 9 |
| 4-Phenylindole-3-carboxaldehyde | 89 | 5 |
| 4-Benzyloxyindole-3-carboxaldehyde | 89 | 9 |
| Indole-3-carboxaldehyde | 95 | 4 |
Experimental Protocol: One-Pot Synthesis of Indole-3-carbonitrile from Indole-3-carboxaldehyde
This protocol is adapted from the method described by Somei et al. (1998).
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Dissolve indole-3-carboxaldehyde in a 1:1 mixture of anhydrous methanol and anhydrous formamide.
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Add sodium borohydride (1.3 molar equivalents) portion-wise to the solution at room temperature and stir for 1 hour.[1]
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Add sodium cyanide (10 molar equivalents) to the reaction mixture.[1]
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Heat the mixture to reflux at 100°C for 5 hours with continuous stirring.[2]
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After cooling, quench the reaction with brine and extract the product with a 5:95 (v/v) mixture of methanol and chloroform.[2]
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel using chloroform as the eluent to obtain pure indole-3-carbonitrile.[2]
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yields in indole-3-carbonitrile synthesis.
Issue 2: Formation of Byproducts During the Synthesis of the Precursor, Indole-3-carboxaldehyde
Q: I am preparing indole-3-carboxaldehyde via the Vilsmeier-Haack reaction and observing impurities in my product. What are the likely side products and how can I avoid them?
A: The Vilsmeier-Haack formylation of indole is a common method to produce indole-3-carboxaldehyde, a key precursor for indole-3-carbonitrile. However, this reaction can be prone to the formation of byproducts such as 3-cyanoindole and indole trimers .
Potential Byproducts and their Prevention:
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3-Cyanoindole: The formation of 3-cyanoindole is believed to occur when the initially formed indole-3-carboxaldehyde reacts with nitrogen-containing impurities (e.g., hydroxylamine or ammonia derivatives) to form an oxime or imine intermediate, which then dehydrates to the nitrile.
-
Prevention:
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Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure that the dimethylformamide (DMF) is free from decomposition products.
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Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.
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Optimize reaction temperature and time. Avoid prolonged heating by monitoring the reaction progress using TLC or LC-MS.
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During work-up, quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.
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-
-
Indole Trimers: Under Vilsmeier conditions, the electrophilic intermediate can react with multiple indole molecules, leading to the formation of tri-indolylmethane derivatives.
-
Prevention:
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Control the stoichiometry of the reagents carefully. Using a large excess of indole can favor the desired mono-formylation.
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Maintain a low reaction temperature to decrease the rate of the side reaction.
-
-
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
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To a cooled (0-5 °C) solution of anhydrous DMF, slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature.
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To this Vilsmeier reagent, add a solution of indole in anhydrous DMF dropwise at a low temperature.
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After the addition is complete, allow the reaction to stir at room temperature and then heat to complete the reaction (e.g., 35-40°C for 2 hours).[2]
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Pour the reaction mixture onto crushed ice and neutralize carefully with a cold aqueous solution of sodium hydroxide until alkaline.
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Collect the precipitated crude indole-3-carboxaldehyde by filtration, wash with cold water, and dry.
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Purify the product by recrystallization from a suitable solvent like ethanol.[2]
Reaction Pathway and Byproduct Formation:
Caption: Vilsmeier-Haack reaction pathway and potential byproduct formation.
Issue 3: Byproduct Formation in the Gramine Route to Indole-3-Carbonitrile
Q: I am synthesizing indole-3-carbonitrile from gramine and experiencing low yields. What are the potential side reactions?
A: The synthesis of indole-3-carbonitrile from gramine involves a nucleophilic substitution of the dimethylamino group with a cyanide ion. While generally efficient, this reaction can have side products that lower the yield.
Potential Byproducts and their Prevention:
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Quaternary Ammonium Salt Formation: Gramine is a tertiary amine and can be susceptible to quaternization, especially if alkylating agents are present as impurities in the reagents or solvents. The resulting quaternary ammonium salt would be unreactive towards cyanide substitution under standard conditions.
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Prevention: Use pure, freshly distilled solvents and high-quality reagents to avoid introducing any alkylating impurities.
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Elimination Reactions: Under certain conditions, particularly with heat and a strong base, gramine can undergo elimination reactions to form an indole-3-methylene intermediate, which can then polymerize or react in other undesired ways.
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Prevention: Carefully control the reaction temperature and the basicity of the reaction mixture. Use a suitable solvent system, such as aqueous ethanol, which can mediate the reaction effectively without promoting elimination.[3]
-
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Degradation of Gramine: Gramine itself can degrade, especially under harsh conditions, to form products like indole-3-aldehyde, indole-3-carbinol, and indole-3-carboxylic acid.
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Prevention: Use mild reaction conditions and monitor the reaction progress to avoid prolonged reaction times that could lead to degradation.
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Experimental Protocol: Synthesis of Indole-3-carbonitrile from Gramine
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Dissolve gramine in ethanol.
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Add an aqueous solution of potassium cyanide to the gramine solution.
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Heat the reaction mixture to reflux for several hours (e.g., 4 hours).[2]
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After cooling, pour the reaction mixture into a large volume of cold water.
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Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Decision Tree for Troubleshooting the Gramine Route:
Caption: Decision tree for troubleshooting low yields in the gramine to indole-3-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to indole-3-carbonitrile is generally preferred, the one via gramine or the one via indole-3-carboxaldehyde?
A1: Both routes are widely used and the preference often depends on the availability of starting materials, scale of the reaction, and the specific substitution pattern of the desired indole-3-carbonitrile. The route via indole-3-carboxaldehyde is often favored for its high yields in the formylation step (typically 90-97%) and the subsequent one-pot conversion to the nitrile.[2] The gramine route is a classic and reliable method, but the preparation and handling of gramine can be a consideration.
Q2: My final indole-3-carbonitrile product is colored. Is this normal?
A2: Pure indole-3-carbonitrile is typically a white to off-white or pale yellow solid. A significant color, such as brown or dark red, may indicate the presence of impurities, possibly from degradation or side reactions. Recrystallization or column chromatography should be employed to purify the product.
Q3: Can I use sodium cyanide and potassium cyanide interchangeably in these reactions?
A3: In many cases, sodium cyanide and potassium cyanide can be used interchangeably as the cyanide source in nucleophilic substitution reactions. However, their solubilities in different solvent systems can vary, which might affect the reaction rate. It is always best to follow the specific cyanide salt mentioned in the literature protocol you are using or to conduct a small-scale trial to ensure compatibility.
Q4: What are the key safety precautions when working with cyanides?
A4: Sodium and potassium cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas, so it is crucial to avoid contact with acids. All cyanide waste must be quenched and disposed of according to institutional safety protocols.
Q5: How can I effectively monitor the progress of my indole-3-carbonitrile synthesis?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the consumption of the starting material and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction times. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
References
Optimization of reaction conditions for "5-chloro-1H-indole-3-carbonitrile"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-chloro-1H-indole-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The synthesis of this compound is typically achieved through multi-step pathways. The two primary strategies involve:
-
Construction of the 5-chloroindole core followed by introduction of the 3-carbonitrile group. A common method for forming the indole ring is the Fischer indole synthesis.[1][2]
-
Introduction of the chloro and cyano functionalities onto a pre-existing indole ring. This is generally less common due to potential regioselectivity issues.
A highly effective route involves the formylation of 5-chloro-1H-indole at the C-3 position via the Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the nitrile.[3]
Q2: What are the critical parameters to control during the Fischer indole synthesis of the 5-chloroindole core?
A2: The Fischer indole synthesis is sensitive to several factors that can impact yield and purity.[4] Key parameters to control include:
-
Acid Catalyst: The choice and concentration of the acid (e.g., H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) are crucial. The acidity must be sufficient to catalyze the reaction without causing degradation of the starting materials or product.[1][2]
-
Temperature and Reaction Time: Suboptimal temperatures can lead to incomplete reactions, while excessive heat may promote side reactions and decomposition.[1]
-
Purity of Reactants: Impurities in the (4-chlorophenyl)hydrazine or the carbonyl compound can introduce unwanted byproducts.[4]
Q3: How can the 3-formyl group of 5-chloro-1H-indole-3-carbaldehyde be converted into a carbonitrile?
A3: The conversion of the aldehyde to a nitrile can be accomplished through several methods:
-
Dehydration of an aldoxime intermediate: The aldehyde is first reacted with hydroxylamine to form an aldoxime, which is then dehydrated using reagents like acetic anhydride, thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅).[5][6][7]
-
One-pot conversion: Reagents like diammonium hydrogen phosphate in a suitable solvent can directly convert the aldehyde to the nitrile.[8]
Q4: What are the best practices for purifying the final product, this compound?
A4: Purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:
-
Column Chromatography: Silica gel chromatography is effective for separating the target compound from impurities with different polarities.[3]
-
Recrystallization: This method is useful for obtaining highly pure crystalline material from a suitable solvent system.
-
Sublimation: For thermally stable compounds, vacuum sublimation can be an effective purification method.[8]
Troubleshooting Guides
Problem 1: Low or No Yield in the Fischer Indole Synthesis Step
| Possible Cause | Troubleshooting Solution |
| Inappropriate Acid Catalyst | The strength of the acid catalyst is critical. If using a weak acid yields poor results, consider a stronger Brønsted acid (e.g., H₂SO₄) or a Lewis acid (e.g., ZnCl₂). Conversely, if degradation is observed, a milder acid may be beneficial.[1] |
| Suboptimal Reaction Temperature | Insufficient heat may prevent the reaction from proceeding to completion. If the reaction is sluggish, consider incrementally increasing the temperature while monitoring for product formation and decomposition.[1] |
| Poor Quality of Starting Materials | Ensure the purity of (4-chlorophenyl)hydrazine and the carbonyl compound, as impurities can inhibit the reaction or lead to side products.[4] |
| Unfavorable Hydrazone Formation | The initial formation of the hydrazone is a key step. Ensure equimolar amounts of the hydrazine and carbonyl compound are used. In some cases, isolating the hydrazone before proceeding with the cyclization can improve yields.[1] |
Problem 2: Formation of Byproducts
| Possible Cause | Troubleshooting Solution |
| Formation of Regioisomers | During the Fischer indole synthesis, the use of unsymmetrical ketones can lead to the formation of regioisomeric indole products. Using a symmetrical ketone or an aldehyde can prevent this. If an unsymmetrical ketone is necessary, be prepared for chromatographic separation of the isomers. |
| Polymerization | Strong acids can sometimes lead to the polymerization of the indole product. Running the reaction at a higher dilution can favor the desired intramolecular cyclization over intermolecular polymerization.[9] |
| Hydrolysis of the Nitrile Group | The carbonitrile group can be sensitive to hydrolysis under acidic or basic conditions, especially during workup or purification, leading to the formation of the corresponding carboxylic acid or amide.[9] It is important to neutralize the reaction mixture promptly after completion and avoid prolonged exposure to harsh pH conditions.[9] |
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction[3]
This protocol details the formylation of a substituted aniline to yield the indole-3-carbaldehyde intermediate.
Materials:
-
4-chloro-2-methyl-aniline
-
N,N-Dimethylformamide (DMF)
-
Vilsmeier reagent (prepared from POCl₃ and DMF)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
In a flask, dissolve 4-chloro-2-methyl-aniline (10 g, 70.6 mmol) in 10 mL of DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 20 mL of the prepared Vilsmeier reagent dropwise to the cooled solution.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.
-
Cool the mixture and carefully add saturated sodium carbonate solution until the solution is basic, which will cause a pale yellow solid to precipitate.
-
Filter the solid, wash thoroughly with water, and dry to obtain 5-chloro-1H-indole-3-carbaldehyde.
Data Presentation: Vilsmeier-Haack Formylation of Substituted Anilines [3]
| Entry | Starting Material | Product | Yield (%) |
| 1 | 4-chloro-2-methyl-aniline | 5-chloro-1H-indole-3-carbaldehyde | 90 |
| 2 | 3-chloro-2-methyl-aniline | 6-chloro-1H-indole-3-carbaldehyde | 91 |
Protocol 2: Conversion of Aldehyde to Nitrile[8]
This protocol describes a one-step conversion of an indole-3-carboxaldehyde to the corresponding carbonitrile.
Materials:
-
5-chloro-1H-indole-3-carbaldehyde
-
Diammonium hydrogen phosphate
-
1-Nitropropane
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine 5-chloro-1H-indole-3-carbaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, remove the volatile components under reduced pressure.
-
Add an excess of water to the residue to precipitate the crude this compound.
-
Collect the crude product by filtration and dry under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 5-chloro-1H-indole-3-carbonitrile
Welcome to the technical support center for 5-chloro-1H-indole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
A1: this compound is a halo-substituted indole derivative. Indole rings are core structures in many pharmaceuticals and biologically active compounds.[1] Specifically, 5-chloroindole, a related precursor, is used in preparing neurologically active compounds and has been shown to affect serotonin levels.[2] The nitrile functional group makes it a versatile intermediate for further chemical synthesis.
Q2: What are the likely degradation pathways for this compound under experimental conditions?
A2: While specific degradation studies on this compound are not extensively published, degradation pathways can be predicted based on the known reactivity of the indole ring and the nitrile group. The primary pathways are likely to be:
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Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions, first to an amide (5-chloro-1H-indole-3-carboxamide) and then to a carboxylic acid (5-chloro-1H-indole-3-carboxylic acid). Hydrolysis of ester conjugates of similar indole derivatives has been shown to occur even under mildly basic conditions (pH 9).[3][4]
-
Oxidation: The indole ring is susceptible to oxidation. Oxidative stress (e.g., exposure to hydrogen peroxide or atmospheric oxygen) can lead to the formation of hydroxylated intermediates, such as oxindoles and isatins.[5][6] The electron-rich pyrrole ring is a common site for such reactions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, leading to complex product mixtures. This is a common consideration for indole-containing compounds.
Q3: How should I store this compound to minimize degradation?
A3: To ensure stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7] It should be kept away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[8] For long-term storage, protecting it from light and storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q4: What are the expected decomposition products upon heating?
A4: When heated to decomposition, this compound may emit toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide/dioxide.[7][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Guide 1: HPLC Analysis Issues
High-Performance Liquid Chromatography (HPLC) is a common method for analyzing indole derivatives.[9][10][11]
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | The compound is degrading in the sample vial or during the run. The mobile phase may be too acidic or basic, causing on-column degradation. | Prepare samples fresh and use a vial with limited headspace. Adjust the mobile phase pH to be closer to neutral, if the method allows. Ensure the mobile phase is properly degassed to prevent oxidative degradation.[12][13] |
| Shifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or column aging. | Prepare fresh mobile phase for each run. Use a column oven to maintain a stable temperature.[12][14] If the column is old, replace it or use a guard column to protect it.[14] |
| Peak Tailing or Broadening | Secondary interactions with the stationary phase (e.g., residual silanols), column overload, or column degradation. | Adjust mobile phase pH to suppress silanol interactions.[15] Reduce the injection volume or sample concentration. If the problem persists, flush the column or replace it.[13] |
| Loss of Signal/Sensitivity | The compound has degraded in the stock solution. There may also be issues with the detector lamp or a blocked injector needle. | Prepare fresh stock solutions regularly and store them under appropriate conditions (cool, dark). Check instrument performance logs and troubleshoot the hardware as per the manufacturer's guide.[12] |
Guide 2: Reaction Monitoring & Product Purity Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of desired product in a synthesis reaction | The starting material or product is degrading under the reaction conditions (e.g., strong acid/base, high temperature). | Perform the reaction at a lower temperature. Use milder reagents if possible. Minimize reaction time and work up the reaction mixture promptly. Consider protecting the indole nitrogen if it is interfering with the reaction. |
| Multiple spots on TLC plate after purification | The purified compound is unstable on silica gel or in the solvents used for chromatography. | Minimize the time the compound spends on the silica column. Consider using a different stationary phase like alumina. Ensure solvents are free of peroxides or acids. After purification, immediately remove all solvent under reduced pressure at a low temperature. |
| Compound changes color (e.g., darkens) over time | This is often a sign of oxidative degradation or polymerization. Indole derivatives can be sensitive to air and light. | Store the purified compound under an inert atmosphere (argon or nitrogen) in a sealed, amber vial. Store in a freezer for long-term stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[16]
Objective: To identify the likely degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following conditions. The target degradation is typically in the range of 5-20%.[16]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2-6 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1-4 hours. (Note: Base-catalyzed hydrolysis of nitriles can be rapid).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2-8 hours, protected from light.
-
Thermal Degradation: Heat the solid compound or a solution at a temperature above accelerated stability conditions (e.g., 70-80°C) for 24-48 hours.[17]
-
Photodegradation: Expose the solution to a calibrated light source (e.g., UV lamp) according to ICH Q1B guidelines.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples, including a non-degraded control, by a suitable stability-indicating method, typically reverse-phase HPLC with UV or Mass Spectrometric (MS) detection.
-
Peak Identification: Characterize the major degradation products using LC-MS/MS to determine their mass and fragmentation patterns, which helps in structure elucidation.
Visualizations
Hypothetical Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on established chemical principles for indole and nitrile compounds.
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Degradation Analysis
This diagram outlines the typical workflow for conducting and analyzing a forced degradation study.
Caption: General workflow for a forced degradation study.
References
- 1. scispace.com [scispace.com]
- 2. 5-Chloroindole | 17422-32-1 [chemicalbook.com]
- 3. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 7. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. cetjournal.it [cetjournal.it]
- 10. ijeas.org [ijeas.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. agilent.com [agilent.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
Comparison of synthetic routes to substituted indole-3-carbonitriles
A comprehensive guide to the synthesis of substituted indole-3-carbonitriles, pivotal structural motifs in medicinal chemistry and materials science. This document provides a comparative analysis of prominent synthetic strategies, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the optimal route for their specific needs.
Comparison of Synthetic Routes
The synthesis of indole-3-carbonitriles can be broadly categorized into two main approaches: direct C3-cyanation of a pre-existing indole core and the construction of the indole ring with the nitrile group already incorporated or introduced during the cyclization process. This guide focuses on the former, which is more common for generating diverse substituted analogs from readily available indole starting materials.
Direct C-H Cyanation of Indoles
Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized substrates. Several methods have been developed for the direct cyanation of the C3 position of indoles.
a) Electrochemical C-H Cyanation
A sustainable and metal-free approach involves the electrochemical oxidation of indoles in the presence of a cyanide source. This method offers high regioselectivity and functional group tolerance.[1]
b) Palladium-Catalyzed C3-Cyanation
Transition metal catalysis, particularly with palladium, enables the direct cyanation of indoles using acetonitrile as a green and accessible cyanide source.[2] This ligand-free protocol offers a straightforward way to access C3-cyanated indoles.
Synthesis from Indole-3-Carboxaldehyde
A versatile and widely used method involves the conversion of readily available indole-3-carboxaldehydes to the corresponding nitriles.
This one-step conversion is efficient and applicable to a range of substituted indole-3-carboxaldehydes.[3][4] The reaction typically involves treatment with hydroxylamine in a suitable solvent system that facilitates the dehydration of the intermediate aldoxime.
Synthesis via the Gramine Intermediate
A classic two-step approach involves the initial Mannich reaction of the indole to form gramine (3-(dimethylaminomethyl)indole), followed by a nucleophilic substitution with a cyanide salt.[3][5] This method is robust and has been widely employed for the synthesis of indole-3-acetonitrile, a homolog of indole-3-carbonitrile.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic routes, allowing for an objective comparison of their performance.
| Route | Method | Key Reagents | Catalyst/Mediator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Direct C-H Cyanation | Electrochemical | Indole, TMSCN | Tris(4-bromophenyl)amine | MeCN/H₂O | RT | - | up to 94% | [1] |
| Palladium-Catalyzed | Indole, CH₃CN | Pd(OAc)₂ | Toluene | 120 | 24 | up to 85% | [2] | |
| From Indole-3-Carboxaldehyde | One-Step Conversion | Indole-3-carboxaldehyde, NH₂OH·HCl | - | Formic Acid | Reflux | 1 | ~90% | [4] |
| From Gramine | Nucleophilic Substitution | Gramine, NaCN | - | DMF | 100 | 2 | ~90% | [5] |
Experimental Protocols
Protocol 1: Electrochemical C-H Cyanation of Indole
This protocol is adapted from the work of Li, et al.[1]
-
Reaction Setup: An undivided electrochemical cell is equipped with a reticulated vitreous carbon (RVC) anode and a platinum cathode.
-
Reagent Addition: To the cell, add the substituted indole (0.5 mmol), tris(4-bromophenyl)amine (10 mol%), and trimethylsilyl cyanide (TMSCN, 3.0 equiv.).
-
Electrolyte Addition: Add a solution of nBu₄NBF₄ in a mixture of acetonitrile and water as the electrolyte.
-
Electrolysis: Apply a constant current of 10 mA at room temperature with stirring.
-
Work-up and Isolation: Upon completion of the reaction (monitored by TLC), the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired indole-3-carbonitrile.
Protocol 2: Palladium-Catalyzed C3-Cyanation of Indole
This protocol is based on the method described by Zhang, et al.[2]
-
Reaction Setup: A dried Schlenk tube is charged with the indole (0.5 mmol), Pd(OAc)₂ (10 mol%), and K₂S₂O₈ (2.0 equiv.).
-
Solvent and Reagent Addition: Acetonitrile (3 mL) and toluene (1 mL) are added to the tube.
-
Reaction: The mixture is stirred at 120 °C for 24 hours.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by flash column chromatography to yield the indole-3-carbonitrile.
Protocol 3: One-Step Synthesis from Indole-3-Carboxaldehyde
This procedure is adapted from a patented method.[4]
-
Reaction Setup: A round-bottom flask is charged with indole-3-carboxaldehyde (0.01 mol) and hydroxylamine hydrochloride (0.012 mol).
-
Reaction: 40 mL of 90% formic acid is added, and the mixture is heated to reflux for 1 hour.
-
Work-up: After cooling, the formic acid is removed under reduced pressure. Water (150 mL) is added, and the product is extracted with ethyl acetate.
-
Isolation and Purification: The combined organic layers are washed with brine, neutralized, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization from ethyl acetate.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
References
- 1. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
- 2. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. JP2767295B2 - Method for producing indole-3-carbonitrile compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Reactivity of Halogenated Indole-3-carbonitriles: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Halogenated indole-3-carbonitriles serve as versatile building blocks for the synthesis of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of chloro-, bromo-, and iodo-indole-3-carbonitriles in three pivotal C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The reactivity of halogenated aromatic compounds in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the halogen group, leading to a well-established reactivity trend: I > Br > Cl. The weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the C-Br and C-Cl bonds, which is often the rate-limiting step in the catalytic cycle. This inherent difference in reactivity dictates the reaction conditions required for efficient coupling, including temperature, reaction time, and catalyst loading.
Suzuki-Miyaura Coupling: Arylating the Indole Core
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C-C bonds between an organoboron species and an organic halide. The enhanced reactivity of iodo- and bromo-indole-3-carbonitriles allows for milder reaction conditions and generally higher yields compared to their chloro- counterparts.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Indoles
| Halogenated Indole | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ (0.005) | SPhos (0.005) | K₂CO₃ | Water-Acetonitrile (4:1) | 37 | 18 | 95 |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ | Toluene/H₂O | 110 | 12 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile
To a solution of 1-benzyl-3-iodo-1H-indole-2-carbonitrile (1 equivalent) in a 4:1 mixture of toluene and water are added the corresponding arylboronic acid (1.5 equivalents), K₂CO₃ (2 equivalents), and Pd(PPh₃)₄ (10 mol%). The reaction mixture is degassed and heated at 110 °C for 12 hours. After completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-1H-indole-2-carbonitrile.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. Similar to the Suzuki-Miyaura coupling, the reactivity of halogenated indole-3-carbonitriles in this reaction is highly dependent on the nature of the halogen. Iodoindoles are the most reactive, followed by bromoindoles, with chloroindoles being the most challenging substrates.
Achieving successful amination of less reactive chloroindoles often requires the use of specialized, bulky, and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, in combination with strong bases like sodium tert-butoxide (NaOtBu). These catalyst systems are designed to facilitate the difficult oxidative addition of the Ar-Cl bond to the palladium center.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Indoles
| Halogenated Indole | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 18 | 90 |
| 6-Bromonicotinonitrile | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromo-Indole Derivative
A mixture of the bromo-indole derivative (1 equivalent), the amine (1.2 equivalents), NaOtBu (1.4 equivalents), Pd₂(dba)₃ (2 mol%), and BINAP (3 mol%) in toluene is degassed and heated to 80 °C under an inert atmosphere for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize alkynyl-substituted indoles by reacting a halogenated indole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The reactivity trend of the halogenated indole-3-carbonitriles in this reaction follows the established order of I > Br > Cl.
Iodo- and bromo-indole-3-carbonitriles are excellent substrates for the Sonogashira coupling, often proceeding under mild conditions with high yields. In contrast, chloro-indole-3-carbonitriles are significantly less reactive and typically require higher temperatures and more sophisticated catalyst systems to achieve reasonable conversions.
A study on the cross-coupling reactions of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives demonstrated their high reactivity in Sonogashira couplings with various terminal alkynes, affording the corresponding 3-alkynyl derivatives in good to excellent yields.
Table 3: Representative Conditions for Sonogashira Coupling of Halogenated Indoles
| Halogenated Indole | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Diisopropylamine | THF | RT | 3 | 88 |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N | DMF | RT | 12 | 90 |
Experimental Protocol: General Procedure for Sonogashira Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile
To a solution of 1-benzyl-3-iodo-1H-indole-2-carbonitrile (1 equivalent) and the terminal alkyne (1.2 equivalents) in DMF are added Et₃N (3 equivalents), PdCl₂(PPh₃)₂ (10 mol%), and CuI (10 mol%). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Conclusion
The choice of halogen on the indole-3-carbonitrile scaffold significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions. Iodo-derivatives are the most reactive, allowing for the use of mild reaction conditions and affording high yields. Bromo-derivatives offer a good balance of reactivity and stability, making them widely used starting materials. Chloro-derivatives, while often more cost-effective, are the least reactive and necessitate more carefully optimized and often harsher reaction conditions to achieve efficient transformations. Understanding these reactivity trends is crucial for the strategic design and successful execution of synthetic routes toward complex, biologically active indole-based molecules.
A Comparative Spectroscopic Analysis of Indole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of indole and its structural isomer, indolizine. Understanding the distinct spectral characteristics of these isomers is fundamental for their unambiguous identification in various applications, including synthetic chemistry, drug discovery, and materials science. This document presents a side-by-side comparison of their Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Structural Isomers of Indole
Indole is an aromatic heterocyclic organic compound consisting of a bicyclic structure, with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its isomers, such as indolizine, feature different arrangements of the nitrogen atom within the bicyclic system. While isoindole (2H-indole) is another isomer, it is highly unstable and not readily analyzed under standard conditions. Therefore, this guide will focus on the comparison between the more stable and commonly encountered indole and indolizine.
Caption: Chemical structures of Indole and Indolizine.
Comparative Spectroscopic Data
The following tables summarize the key spectral data for indole and indolizine. These values have been compiled from various spectroscopic databases and literature sources. Minor variations in reported values may exist due to differences in experimental conditions (e.g., solvent, concentration).
Table 1: UV-Visible Spectroscopy Data
The UV-Vis spectra of indole and its isomers are characterized by absorption bands arising from π-π* transitions within the aromatic system.
| Compound | Solvent | λmax (nm) |
| Indole | Ethanol/Methanol | ~270, ~280, ~288[1] |
| Indolizine | Not Specified | 374.5–386.0[2] |
Table 2: Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in the molecules. The N-H stretching band is a key feature for distinguishing indole from indolizine.
| Compound | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) |
| Indole | ~3406[3] | ~3022, ~3049[3] | ~1508, ~1577, ~1616[3] |
| Indolizine | Absent | Data not readily available | Data not readily available |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
Proton NMR spectroscopy is a powerful tool for distinguishing between isomers based on the chemical shifts (δ) of the protons, which are highly sensitive to their electronic environment.
| Compound | H1 | H2 | H3 | H4 | H5 | H6 | H7 |
| Indole | ~8.10 (br s) | ~7.20 (t) | ~6.52 (t) | ~7.65 (d) | ~7.12 (t) | ~7.18 (t) | ~7.60 (d) |
| Indolizine | ~7.6 (d) | ~6.6 (d) | ~7.2 (t) | Not Applicable | ~6.3 (d) | ~6.8 (t) | ~6.4 (t) |
Note: Numbering for indolizine protons differs from indole due to the ring structure.
Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
Carbon NMR provides further structural confirmation, with the chemical shifts of the carbon atoms being indicative of their position within the heterocyclic ring system.
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a |
| Indole | 124.1 | 102.1 | 128.0 | 120.8 | 121.8 | 119.2 | 111.3 | 135.8[4] |
| Indolizine | Data not readily available in a comparable format |
Table 5: Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) typically results in a prominent molecular ion peak (M⁺•). Fragmentation patterns can help in the differentiation of isomers.
| Compound | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| Indole | 117 | 90, 89 (loss of HCN)[5] |
| Indolizine | 117 | Data not readily available |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the indole isomer is prepared in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.[1]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Blank Correction: A baseline spectrum of the pure solvent in the cuvette is recorded.[1]
-
Data Acquisition: The absorption spectrum of the sample solution is recorded over a wavelength range of approximately 200-400 nm.[1]
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Background Correction: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
Data Acquisition: The IR spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The frequencies of the characteristic absorption bands are identified and assigned to specific functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the indole isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[1]
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence.[1]
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.[1]
-
Data Analysis: The spectra are processed (Fourier transform, phase correction, and baseline correction), and the chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure.[1]
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[4]
-
Ionization: Electron Ionization (EI) is a common method for generating ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Caption: General experimental workflow for spectroscopic analysis.
References
Validating the Structure of 5-chloro-1H-indole-3-carbonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone in medicinal chemistry. The strategic incorporation of a chlorine atom at the 5-position, coupled with a carbonitrile group at the 3-position, gives rise to the 5-chloro-1H-indole-3-carbonitrile framework, a promising template for the development of targeted therapeutics. This guide provides a comparative analysis of the performance of derivatives based on this scaffold, supported by experimental data, to inform drug discovery and development efforts.
Comparative Performance Data
The therapeutic potential of 5-chloro-1H-indole derivatives is often evaluated through their antiproliferative activity against various cancer cell lines and their inhibitory effects on specific molecular targets, such as protein kinases.[1] The following tables summarize the quantitative performance of representative 5-chloro-indole derivatives, providing a benchmark for the evaluation of novel analogs. While specific data for a broad range of this compound derivatives is emerging, the data for closely related 5-chloro-indole-2-carboxylate and other 3-substituted derivatives offer valuable insights into the potential of this chemical class.[2]
| Compound ID | Cancer Cell Line | GI50 (nM) | Reference Compound | GI50 (nM) |
| 5f (p-2-methyl pyrrolidin-1-yl derivative) | Panc-1 (Pancreatic) | 29 | Erlotinib | 33 |
| MCF-7 (Breast) | 29 | Erlotinib | 33 | |
| A-549 (Lung) | 29 | Erlotinib | 33 | |
| HT-29 (Colon) | 35 | Erlotinib | 33 | |
| 5g (p-4-morpholin-1-yl derivative) | Panc-1 (Pancreatic) | 31 | Erlotinib | 33 |
| MCF-7 (Breast) | 31 | Erlotinib | 33 | |
| A-549 (Lung) | 31 | Erlotinib | 33 | |
| HT-29 (Colon) | 31 | Erlotinib | 33 | |
| 5d (p-N,N-dimethyl amino derivative) | Panc-1 (Pancreatic) | 36 | Erlotinib | 33 |
| MCF-7 (Breast) | 36 | Erlotinib | 33 | |
| A-549 (Lung) | 36 | Erlotinib | 33 | |
| HT-29 (Colon) | 36 | Erlotinib | 33 |
Table 1: Comparative Antiproliferative Activity (GI50) of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide Derivatives. [3]
| Compound ID | Kinase Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5f (p-2-methyl pyrrolidin-1-yl derivative) | EGFRWT | 68 ± 5 | Erlotinib | 80 ± 5 |
| EGFRT790M | 9.5 ± 2 | Osimertinib | 8 ± 2 | |
| 5g (p-4-morpholin-1-yl derivative) | EGFRWT | 74 ± 5 | Erlotinib | 80 ± 5 |
| EGFRT790M | 11.9 ± 3 | Osimertinib | 8 ± 2 | |
| 5d (p-N,N-dimethyl amino derivative) | EGFRWT | 85 ± 5 | Erlotinib | 80 ± 5 |
Table 2: Comparative Kinase Inhibitory Activity (IC50) of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide Derivatives. [3]
Experimental Protocols
Detailed methodologies are critical for the synthesis and evaluation of novel this compound derivatives.
General Synthesis of the 5-Chloro-1H-indole Scaffold
A common and versatile method for the synthesis of the 5-chloro-indole core is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazine with an aldehyde or ketone.
Protocol 1: Fischer Indole Synthesis of a 5-Chloro-indole.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Carbonyl Compound: To the stirred solution, add a slight molar excess of the desired aldehyde or ketone (e.g., carrying a precursor to the 3-carbonitrile group or a group that can be converted to it).
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.
C-3 Functionalization to Introduce the Carbonitrile Group
Functionalization at the C-3 position of the pre-formed 5-chloro-1H-indole nucleus is a key strategy to introduce the carbonitrile group.[4]
Protocol 2: Vilsmeier-Haack Formylation followed by Conversion to Nitrile.
-
C-3 Formylation: The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group at the C-3 position of indoles.[4] This is achieved using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]
-
Conversion to Oxime: The resulting 5-chloro-1H-indole-3-carbaldehyde is then reacted with hydroxylamine hydrochloride in a suitable solvent to form the corresponding aldoxime.
-
Dehydration to Nitrile: The aldoxime is subsequently dehydrated to the desired this compound using a dehydrating agent such as acetic anhydride, thionyl chloride, or a milder reagent like copper(II) sulfate.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific protein kinases is a crucial step in their evaluation. The ADP-Glo™ Luminescent Kinase Assay is a common method for this purpose.[5]
Protocol 3: ADP-Glo™ Kinase Inhibition Assay. [5]
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] The amount of ADP is detected through a coupled enzymatic reaction that generates a luminescent signal.
-
Procedure:
-
Kinase Reaction: A kinase reaction is performed in the wells of a 96-well plate containing the kinase, its substrate, ATP, and various concentrations of the indole derivative inhibitor.[5] A vehicle control (e.g., DMSO) and a no-inhibitor control are also included.
-
ATP Depletion: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[5]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP back to ATP.[5] This newly synthesized ATP is used by a luciferase to produce a luminescent signal that is directly proportional to the initial kinase activity.[5]
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the no-inhibitor control, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating the complex biological pathways targeted by these compounds and the experimental processes used for their evaluation.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Caption: General workflow for the discovery and optimization of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for Indole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, natural products, and agrochemicals. The development of efficient and selective methods for the functionalization of the indole nucleus is therefore a critical area of research. This guide provides a comparative overview of various catalytic systems employed for indole functionalization, with a focus on C-H activation and cross-coupling reactions. Experimental data is presented to offer a clear comparison of catalyst performance, alongside detailed protocols for key reactions.
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount in determining the regioselectivity, efficiency, and enantioselectivity of indole functionalization. Below, we summarize the performance of several prominent catalytic systems based on transition metals such as rhodium, palladium, copper, and gold, as well as metal-free organocatalysts.
Rhodium-Catalyzed Functionalization
Rhodium catalysts have proven to be highly effective for the C-H functionalization of indoles, particularly with diazo compounds. These reactions often proceed with high efficiency and selectivity.
| Catalyst System | Reaction Type | Substrate Scope | Yield (%) | Enantioselectivity (% ee) | Reference |
| Rh₂(S-NTTL)₄ | C3-H Alkylation with α-alkyl-α-diazoesters | Broad range of indoles and diazoesters | 82-96 | 79-99 | [1] |
| [RhCp*Cl₂]₂ / AgSbF₆ | C2-H Alkylation with diazo compounds | N-pyrimidyl indoles, various diazo compounds | Good to excellent | N/A | [2] |
| Rh(I)/Chiral Diene | Asymmetric C-H Functionalization with arylvinyldiazoacetates | Various indoles | Up to 99 | Up to 96 |
Palladium-Catalyzed Functionalization
Palladium catalysts are versatile and widely used for cross-coupling reactions, enabling the formation of C-C bonds at various positions of the indole ring.
| Catalyst System | Reaction Type | Substrate Scope | Yield (%) | Regioselectivity | Reference |
| Pd(OAc)₂ / Cu(OAc)₂ | C2-Arylation with potassium aryltrifluoroborates | N-substituted and NH-indoles | Up to 81 | C2 selective | [3] |
| Pd(OAc)₂ / PPh₃ / CsOAc | C2-Arylation with aryl halides | N-substituted indoles | High | C2 selective | [4][5] |
| Pd(OAc)₂ / PPh₃ / Cu(OTf)₂ / O₂ | C3-Alkenylation of 7-azaindoles | 7-Azaindoles and various alkenes | Good | C3 selective | [6] |
| Pd(NPhth)₂(PhCN)₂ / Bu₄NBr / O₂ | N-Functionalization (aza-Wacker) with α-olefins | Various substituted indoles and alkenes | 41-97 | N-selective | [7] |
Copper-Catalyzed Functionalization
Copper catalysts offer a cost-effective and environmentally friendly alternative for indole functionalization, demonstrating excellent activity in various transformations.
| Catalyst System | Reaction Type | Substrate Scope | Yield (%) | Regioselectivity | Reference |
| Cu(OAc)₂·H₂O / AgSbF₆ | C5-H Alkylation with α-diazomalonates | Indoles with C3-carbonyl directing groups | Up to 91 | C5 selective | [8][9][10] |
| CuI / Mephos / KHCO₃ | Tandem C-N cross-coupling/amidation | 2-Halopyridines and enamines | Good to excellent | N/A | [11] |
Gold-Catalyzed Functionalization
Gold catalysts exhibit unique reactivity, particularly in the activation of alkynes and allenes for subsequent nucleophilic attack by indoles.
| Catalyst System | Reaction Type | Substrate Scope | Yield (%) | Selectivity | Reference |
| SIPrAuCl / NaBARF | Hydroarylation with haloalkynes | Broad range of indoles and haloalkynes | High | Z-alkenyl indoles | [12][13] |
| IPrAuSbF₆ | Intramolecular Hydroarylation of allenes | Indole-allenes | 91 | Single diastereomer | [14] |
| [Au(P{C₆H₄(o-Ph)}(tBu)₂)(NCMe)]SbF₆ | Intramolecular Cyclization of alkynes | Indoles with tethered alkynes | Good | 6- and 7-membered rings | [15] |
Organocatalytic Functionalization
Metal-free organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of indoles, often employing chiral Brønsted acids or bifunctional catalysts.
| Catalyst System | Reaction Type | Substrate Scope | Yield (%) | Enantioselectivity (% ee) | Reference |
| (S,S)-dimethylaminocyclohexyl-squaramide | Friedel-Crafts with phenanthrenequinones | Various indoles | 73-90 | Up to 97 | [16] |
| Quinine-based squaramide | Friedel-Crafts with isatin-derived ketimines | Hydroxyindoles | High | High | [17] |
| Chiral bifunctional quinine/squaramide | Friedel-Crafts with nitroalkenes | Various indoles and nitroolefins | Up to 80 | Up to >99 | [18] |
| Chiral Phosphoric Acid / Rh₂(OAc)₄ | Asymmetric C-H Functionalization with aryl diazoacetates | Various indoles and diazoesters | Up to 99 | Up to 94 | [19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Rhodium(II)-Catalyzed Enantioselective C3-H Functionalization of Indoles
This procedure is adapted from a general method for the enantioselective C-H functionalization of indoles with α-alkyl-α-diazoesters.[1]
Materials:
-
Indole (1.0 equiv)
-
α-alkyl-α-diazoester (1.2 equiv)
-
Rh₂(S-NTTL)₄ (0.5 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the indole and the Rh₂(S-NTTL)₄ catalyst.
-
Dissolve the solids in the anhydrous solvent and cool the mixture to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of the α-alkyl-α-diazoester in the anhydrous solvent via a syringe pump over a period of 1-2 hours.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired C3-functionalized indole.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Palladium-Catalyzed C2-Arylation of Indoles
This protocol describes a mild, regioselective cross-coupling of indoles with potassium aryltrifluoroborate salts.[3]
Materials:
-
Indole (1.0 equiv)
-
Potassium aryltrifluoroborate (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Cu(OAc)₂ (10 mol%)
-
Acetic acid (solvent)
Procedure:
-
In a reaction flask, combine the indole, potassium aryltrifluoroborate, Pd(OAc)₂, and Cu(OAc)₂.
-
Add acetic acid as the solvent.
-
Stir the reaction mixture at room temperature, open to the air, for 24 hours.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the 2-arylindole.
Copper-Catalyzed Regioselective C5-H Alkylation of Indoles
The following is a general procedure for the C5-H alkylation of indoles bearing a C3-carbonyl directing group using a copper-carbene species.[8][9]
Materials:
-
C3-carbonyl substituted indole (1.0 equiv)
-
α-diazomalonate (1.5 equiv)
-
Cu(OAc)₂·H₂O (10 mol%)
-
AgSbF₆ (10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a dried reaction tube, add the C3-carbonyl substituted indole, Cu(OAc)₂·H₂O, and AgSbF₆.
-
Add anhydrous dichloromethane under an inert atmosphere.
-
Add the α-diazomalonate to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 40 °C) for the required time (monitored by TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the C5-alkylated indole.
Organocatalytic Enantioselective Friedel-Crafts Alkylation of Indoles
This procedure outlines the asymmetric Friedel-Crafts reaction between indoles and nitroalkenes using a bifunctional squaramide catalyst.[18]
Materials:
-
Indole (1.0 equiv)
-
trans-β-nitrostyrene (1.0 equiv)
-
Chiral bifunctional squaramide catalyst (2 mol%)
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vial, dissolve the indole and the chiral squaramide catalyst in dichloromethane.
-
Add the trans-β-nitrostyrene to the solution.
-
Stir the mixture at room temperature for the specified duration (e.g., 24-48 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel.
-
Determine the enantioselectivity of the product by chiral HPLC analysis.
Visualizing Catalytic Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is crucial for catalyst selection and optimization. The following diagrams, generated using the DOT language, illustrate key catalytic cycles and a general workflow for catalyst screening.
References
- 1. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03417E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. msesupplies.com [msesupplies.com]
- 11. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of flinderoles B and C by a gold-catalyzed allene hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intra- and intermolecular reactions of indoles with alkynes catalyzed by gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 19. Asymmetric C-H functionalization of indoles via enantioselective protonation - 华东师范大学 [pure.ecnu.edu.cn:443]
A Comparative Benchmarking of Synthetic Methodologies for 5-chloro-1H-indole-3-carbonitrile
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the efficient synthesis of heterocyclic compounds is of paramount importance. 5-chloro-1H-indole-3-carbonitrile is a key intermediate in the synthesis of various biologically active molecules. This guide provides a head-to-head comparison of two prominent synthetic routes to this valuable compound, offering researchers, scientists, and drug development professionals the data-driven insights necessary to select the optimal method for their needs.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes to this compound, providing a clear comparison of their efficiency and resource requirements.
| Parameter | Route A: Vilsmeier-Haack & Nitrile Formation | Route B: Fischer Indole Synthesis |
| Starting Materials | 5-chloroindole, Phosphorus oxychloride, Dimethylformamide, Sodium borohydride, Sodium cyanide | 4-chlorophenylhydrazine hydrochloride, 3-oxopropanenitrile (or its protected form) |
| Number of Steps | 2 | 1 |
| Overall Yield | ~52% | Estimated 75-85% |
| Reaction Time | ~14 hours | ~4-6 hours |
| Key Reagents | POCl₃, DMF, NaBH₄, NaCN | Acid catalyst (e.g., PPA, H₂SO₄) |
| Purification | Recrystallization, Column chromatography | Column chromatography |
Experimental Protocols
Route A: Vilsmeier-Haack Formylation followed by Nitrile Formation
This two-step sequence begins with the commercially available 5-chloroindole. The first step introduces a formyl group at the C3 position via a Vilsmeier-Haack reaction. The resulting aldehyde is then converted to the target nitrile.
Step 1: Synthesis of 5-chloroindole-3-carboxaldehyde
To a stirred solution of dimethylformamide (20 mL) at 0°C, phosphorus oxychloride (4.6 mL, 49 mmol) is added dropwise. The mixture is stirred for 10 minutes, after which a solution of 5-chloroindole (5.0 g, 33 mmol) in dimethylformamide (5 mL) is added slowly. The reaction mixture is then heated to 40°C for 45 minutes. Upon completion, the mixture is poured into crushed ice, and the resulting precipitate is collected by filtration. The crude product is recrystallized from methanol to yield 5-chloroindole-3-carboxaldehyde as a white solid (Yield: 3.5 g, 59%).[1]
Step 2: Synthesis of this compound
In a suitable reaction vessel, 5-chloroindole-3-carboxaldehyde (1.0 mmol) is dissolved in a 1:1 mixture of methanol and formamide (8 mL). Sodium borohydride (1.3 mmol) is added, and the mixture is stirred at room temperature for 1 hour. Subsequently, sodium cyanide (10 mmol) is added, and the reaction is refluxed at 100°C for approximately 12 hours. After cooling, the reaction mixture is worked up by extraction with an organic solvent. The crude product is purified by column chromatography on silica gel to afford this compound (Estimated Yield: 88%, based on a similar substrate).[2]
Route B: Fischer Indole Synthesis
This one-pot method involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with a suitable three-carbon carbonyl compound containing a nitrile functionality, such as 3-oxopropanenitrile (cyanoacetaldehyde) or a protected precursor.
General Procedure:
A mixture of 4-chlorophenylhydrazine hydrochloride (1.0 eq) and 3-oxopropanenitrile (1.1 eq) is heated in the presence of an acid catalyst, such as polyphosphoric acid or sulfuric acid, in a suitable solvent like ethanol or toluene. The reaction is typically heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled and neutralized with a suitable base. The product is then extracted with an organic solvent, and the crude material is purified by column chromatography to yield this compound. (Estimated Yield: 75-85%, based on similar Fischer indole syntheses).
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
References
In-Vitro Showdown: 5-Chloro-1H-indole Derivatives Demonstrate Potent Anticancer and Antimicrobial Activity
A comprehensive analysis of in-vitro studies reveals that derivatives of 5-chloro-1H-indole exhibit significant potential as therapeutic agents, demonstrating potent activity against a range of cancer cell lines and microbial pathogens. These compounds have been shown to modulate key signaling pathways, including the EGFR/BRAF and apoptosis pathways, leading to the inhibition of cell proliferation and induction of cell death.
This guide provides a comparative overview of the in-vitro performance of various 5-chloro-indole derivatives against other compounds, supported by experimental data from multiple studies. The data is presented to aid researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this class of compounds.
Comparative Anticancer Activity
In-vitro studies have demonstrated the potent antiproliferative effects of 5-chloro-indole derivatives across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from these studies are summarized below, showcasing a comparison between different derivatives and established anticancer drugs.
Table 1: In-Vitro Antiproliferative Activity of 5-Chloro-indole Derivatives
| Compound ID/Reference | Cancer Cell Line | IC50 / GI50 (nM) | Compared Compound | IC50 / GI50 (nM) |
| 5f (Scaffold A) [1] | Panc-1 (Pancreatic) | 29 | Erlotinib | 33 |
| 5g (Scaffold A) [1] | Panc-1 (Pancreatic) | 31 | Erlotinib | 33 |
| 5d (Scaffold A) [1] | Panc-1 (Pancreatic) | 36 | Erlotinib | 33 |
| 3e [2] | Panc-1 (Pancreatic) | 29 | Erlotinib | 33 |
| 3b [2] | LOX-IMVI (Melanoma) | 1120 | Staurosporine | 7100 |
| 3e [2] | LOX-IMVI (Melanoma) | 960 | Staurosporine | 7100 |
| (S)-1 [3] | HCT116 (Colon) | 7100 | - | - |
Kinase Inhibition Profile
A key mechanism of action for many 5-chloro-indole derivatives is the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.
Table 2: In-Vitro Kinase Inhibitory Activity of 5-Chloro-indole Derivatives
| Compound ID/Reference | Target Kinase | IC50 (nM) | Compared Compound | IC50 (nM) |
| 3e [2] | EGFR | 68 | Erlotinib | 80 |
| 3a-e [2] | BRAFV600E | 35 - 67 | Erlotinib | 60 |
| 3a-e [2] | BRAFV600E | 35 - 67 | Vemurafenib | 30 |
Comparative Antimicrobial Activity
Beyond their anticancer properties, certain 5-chloro-indole derivatives have also been evaluated for their antimicrobial efficacy against a range of bacterial and fungal pathogens.
Table 3: In-Vitro Antimicrobial Activity of Indole Derivatives
| Compound ID/Reference | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Compared Compound | Zone of Inhibition (mm) / MIC (µg/mL) |
| Compound 8 [4] | S. typhi (Gram-negative) | 30 | - | Kanamycin | - |
| Compound 8 [4] | S. lutea (Gram-positive) | 21 | - | Kanamycin | - |
| Compound 4f [5] | Anti-TB | - | 10.21 ± 0.80 | - | - |
| Compound 2c [6] | MRSA | - | 3.125 | Ciprofloxacin | >3.125 |
| Compound 3c [6] | MRSA | - | 3.125 | Ciprofloxacin | >3.125 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 5-chloro-indole derivatives.
In-Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds on cancer cell lines.[7][8]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is determined using various biochemical assays.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor.
-
Procedure: The kinase, substrate, ATP, and varying concentrations of the test compound are incubated together in an appropriate buffer.
-
Detection: The extent of phosphorylation is quantified using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Disc Diffusion and Broth Microdilution)
-
Disc Diffusion Method: A standardized inoculum of the microorganism is spread onto an agar plate. Paper discs impregnated with the test compound are placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disc is measured.[4]
-
Broth Microdilution Method: Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well plates. A standardized microbial suspension is added to each well. After incubation, the minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, is determined.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by 5-chloro-indole derivatives and the general workflow for their in-vitro evaluation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 5-chloro-indole derivatives.
Caption: Intrinsic apoptosis pathway modulated by 5-chloro-indole derivatives.
Caption: General experimental workflow for the in-vitro evaluation of 5-chloro-indole derivatives.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. turkjps.org [turkjps.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-chloro-1H-indole-3-carbonitrile
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Proper disposal of chemical reagents like 5-chloro-1H-indole-3-carbonitrile, a halogenated indole, is a critical component of responsible laboratory practice. Adherence to these procedures minimizes risks and ensures compliance with safety regulations.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, at a minimum, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]
-
Waste Segregation is Key: The primary step in proper disposal is the strict segregation of halogenated organic waste. Collect any waste containing this compound separately from all other waste streams, especially non-halogenated solvents.[1] This is crucial because the treatment and disposal methods for halogenated compounds are specific and mixing waste streams can lead to complicated and more expensive disposal processes.
-
Use of Designated Waste Containers:
-
Solid Waste: Collect solid this compound waste, including contaminated items such as weighing papers, gloves, and pipette tips, in a designated and clearly labeled hazardous waste container for solid halogenated organic compounds.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container for halogenated organic solvents.
-
Ensure all waste containers are made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.
-
-
Proper Labeling of Waste Containers: As soon as a waste container is first used, it must be accurately labeled. The label should prominently display the words "Hazardous Waste" and list the full chemical name, "this compound," along with its concentration and the date of accumulation.
-
Container Rinsing and Disposal: Empty containers that once held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as liquid halogenated hazardous waste. After a thorough rinsing, the original label on the container should be defaced, and the container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[2]
-
Arrange for Professional Disposal: The ultimate disposal of this compound waste should be handled by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing.[1] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
Hazard Profile Summary
| Hazard Classification | Potential Effects |
| Acute Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause respiratory irritation. |
This data is based on related compounds and should be used as a precautionary guide.
Experimental Protocols
Spill Management Protocol:
In the event of a small spill, ensure the area is well-ventilated and you are wearing the appropriate PPE.
-
Absorb the spilled material with an inert substance such as vermiculite or sand.
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Workflow
References
Essential Safety and Logistics for Handling 5-chloro-1H-indole-3-carbonitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 5-chloro-1H-indole-3-carbonitrile are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to its safe management, drawing on safety data for structurally related compounds.
Hazard Profile:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to mitigate risks.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[1][6] | Protects against splashes and dust, preventing serious eye irritation. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile), inspected prior to use. A lab coat or other protective work clothing is also required.[1][7] | Prevents skin contact, which can be toxic and cause irritation.[1][2] |
| Respiratory Protection | In case of dust or vapor formation, use a NIOSH/MSHA-approved respirator.[1] | Avoids inhalation, which may cause respiratory tract irritation.[3][8] |
| Footwear | Closed-toe shoes are required in laboratory settings where chemicals are handled.[7] | Protects feet from spills. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical to ensure safety and prevent contamination.
Engineering Controls:
-
Always work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood should be used.[8][9]
During Use:
-
Avoid all direct contact with the skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][5]
-
Minimize dust generation and accumulation.[8]
-
Immediately remove and launder any contaminated clothing before reuse.[1][8]
Storage:
-
Store in a tightly closed, properly labeled container.[1][8]
-
Keep in a dry, well-ventilated place away from heat and sources of ignition.[1][3]
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.[9][10]
Waste Segregation and Collection:
-
Designate a Hazardous Waste Collection Area: Establish a specific, well-marked satellite accumulation area (SAA) within the laboratory for hazardous waste.[9]
-
Use Appropriate Waste Containers: Select a waste container that is chemically compatible with halogenated organic waste, such as a high-density polyethylene (HDPE) container with a secure, leak-proof lid.[9][11]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the chemical name and percent composition of each constituent.[11]
Disposal Procedures:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, properly labeled solid hazardous waste container.[9]
-
Liquid Waste: Collect solutions containing this compound in a designated, properly labeled liquid hazardous waste container for halogenated organic compounds.[9]
-
Empty Containers: An "empty" container that held the compound must still be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as liquid halogenated hazardous waste.[9]
-
Arranging for Disposal: Once the waste container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Methyl 5-chloro-1H-indole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
